RO0270608
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1160849-72-8 |
|---|---|
Molecular Formula |
C23H18Cl3N3O4 |
Molecular Weight |
506.8 g/mol |
IUPAC Name |
(2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C23H18Cl3N3O4/c1-12-3-2-4-15(24)19(12)21(30)29-18(23(32)33)9-13-5-7-14(8-6-13)28-22(31)20-16(25)10-27-11-17(20)26/h2-8,10-11,18H,9H2,1H3,(H,28,31)(H,29,30)(H,32,33)/t18-/m0/s1 |
InChI Key |
WCGJWHNYKVSSFL-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)N[C@@H](CC2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3Cl)Cl)C(=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3Cl)Cl)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of RO0270608
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO0270608 is a potent and selective dual antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. As the active metabolite of the prodrug R411, this compound exhibits significant anti-inflammatory properties by inhibiting the adhesion and migration of leukocytes to sites of inflammation.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, the downstream signaling pathways it modulates, and detailed experimental protocols for its characterization.
Introduction to this compound and its Molecular Targets
Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions. The α4 integrin subunit can pair with either the β1 or β7 subunit to form α4β1 (VLA-4) and α4β7 integrins, respectively. These integrins are primarily expressed on leukocytes and are pivotal for their trafficking and recruitment to inflammatory sites.
-
α4β1 (VLA-4): This integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of activated endothelial cells, and to an alternatively spliced domain of fibronectin in the ECM.[3] The α4β1-VCAM-1 interaction is a key step in the extravasation of lymphocytes, monocytes, and eosinophils into inflamed tissues throughout the body.[3]
-
α4β7: This integrin predominantly binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is expressed on the endothelium of the gastrointestinal tract.[4] This interaction is critical for the homing of T-lymphocytes to the gut-associated lymphoid tissue (GALT).
This compound acts as a competitive antagonist for both α4β1 and α4β7 integrins, thereby preventing their binding to their respective ligands. This dual antagonism effectively blocks leukocyte adhesion and migration, underpinning its therapeutic potential in inflammatory conditions.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound, demonstrating its potent inhibitory activity.
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 (α4β7-mediated cell adhesion) | 33 nM | Human T-cells | [1] |
| IC50 (T-cell proliferation) | 30 nM | Human T-cell/VCAM co-stimulation assay | [1] |
| Inhibition of VCAM-1 binding to α4β1 | Effective Inhibition Observed | Human Ramos cells | [1] |
Signaling Pathways Modulated by this compound
The binding of integrins to their ligands initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling, which regulates cell behavior such as proliferation, survival, and migration. By blocking the initial ligand-binding step, this compound effectively inhibits these downstream pathways.
The primary signaling pathways affected by the dual antagonism of α4β1 and α4β7 integrins converge on the regulation of the actin cytoskeleton, cell polarity, and cell migration. Key downstream effectors include small GTPases of the Rho family, such as Rac1 and RhoA, and the non-receptor tyrosine kinase c-Src.
Logical Flow of this compound's Mechanism of Action
The following diagram illustrates the logical sequence of events through which this compound exerts its therapeutic effect.
Caption: Logical flow of this compound's inhibitory action.
Downstream Signaling Cascade Affected by Dual α4β1/α4β7 Inhibition
This diagram details the key intracellular signaling molecules and pathways that are inhibited by this compound's dual antagonism.
Caption: Downstream signaling of dual α4β1/α4β7 inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of α4 integrin antagonists like this compound.
Cell-Based Adhesion Assay
This protocol describes a static cell adhesion assay to quantify the inhibitory effect of this compound on the binding of α4β1-expressing cells to VCAM-1.
Objective: To determine the IC50 value of this compound for the inhibition of α4β1-mediated cell adhesion.
Materials:
-
96-well microtiter plates
-
Recombinant human VCAM-1/Fc chimera
-
Bovine Serum Albumin (BSA)
-
α4β1-expressing cell line (e.g., Jurkat or Ramos cells)
-
Calcein-AM (fluorescent dye)
-
This compound
-
Assay buffer (e.g., HBSS with 1 mM MnCl2)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of VCAM-1/Fc (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Label the α4β1-expressing cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Resuspend the cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate, pre-incubate 50 µL of the cell suspension with 50 µL of the this compound dilutions for 30 minutes at 37°C.
-
Transfer 100 µL of the cell/compound mixture to each VCAM-1-coated well.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells three times with assay buffer to remove non-adherent cells.
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of adhesion against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for Evaluating an α4 Integrin Antagonist
The following diagram outlines a typical workflow for the preclinical evaluation of an α4 integrin antagonist.
Caption: Preclinical workflow for an α4 integrin antagonist.
Conclusion
This compound is a dual antagonist of α4β1 and α4β7 integrins that effectively inhibits leukocyte adhesion and migration. Its mechanism of action is centered on the blockade of the interaction between these integrins and their respective ligands, VCAM-1 and MAdCAM-1. This leads to the downstream inhibition of signaling pathways that are crucial for cell motility, thereby reducing the inflammatory response. The potent and selective nature of this compound, as demonstrated by in vitro assays, underscores its potential as a therapeutic agent for the treatment of various inflammatory disorders. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.
References
- 1. A direct binding assay for the vascular cell adhesion molecule-1 (VCAM1) interaction with alpha 4 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CONTROL OF α4β7 INTEGRIN EXPRESSION AND CD4 T CELL HOMING BY THE β1 INTEGRIN SUBUNIT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
RO0270608: A Dual α4β1/α4β7 Integrin Antagonist for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO0270608, the active metabolite of the prodrug R411 (valategrast), is a potent small-molecule antagonist of both α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins play critical roles in the trafficking and recruitment of lymphocytes to sites of inflammation. The dual antagonism of this compound presents a promising avenue for the investigation of therapeutic strategies for a range of inflammatory and autoimmune diseases, including asthma, inflammatory bowel disease (IBD), and multiple sclerosis. This technical guide provides a comprehensive overview of the available preclinical data, experimental methodologies, and associated signaling pathways related to this compound.
Core Mechanism of Action
Integrins are heterodimeric cell surface receptors that mediate cell-cell and cell-extracellular matrix (ECM) adhesion. The α4β1 integrin, through its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells, is crucial for the recruitment of lymphocytes, monocytes, and eosinophils to inflamed tissues throughout the body. The α4β7 integrin specifically mediates lymphocyte homing to the gut by binding to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) expressed on the endothelium of post-capillary venules in the gastrointestinal tract.
This compound competitively binds to the ligand-binding site of both α4β1 and α4β7 integrins, thereby preventing their interaction with VCAM-1 and MAdCAM-1, respectively. This blockade inhibits the adhesion and subsequent transmigration of leukocytes across the vascular endothelium, ultimately reducing the inflammatory response at the target tissue.
Quantitative Data Summary
The following table summarizes the available in vitro inhibitory activities of this compound.
| Assay Type | Target | Ligand/Stimulus | Cell Type | Endpoint | IC50 (nM) |
| Cell Adhesion | α4β7 | MAdCAM-1 | - | Inhibition of cell adhesion | 33[1] |
| T-Cell Proliferation | α4β1 | VCAM-1/anti-CD3 | Human T-cells | Inhibition of T-cell proliferation | 30[1] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of this compound's activity.
α4β7-Mediated Cell Adhesion Assay
This assay evaluates the ability of a compound to inhibit the adhesion of α4β7-expressing cells to its ligand, MAdCAM-1.
Materials:
-
96-well microplate
-
Recombinant human MAdCAM-1-Fc chimera
-
α4β7-expressing cells (e.g., RPMI 8866 cell line)
-
Assay buffer (e.g., RPMI 1640 with 1% penicillin/streptomycin and 10% FBS)
-
Adhesion buffer (e.g., 150 mM NaCl, 10 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM MnCl₂, pH 7.4)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
This compound or other test compounds
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with recombinant human MAdCAM-1-Fc at an appropriate concentration (e.g., 1-5 µg/mL) in a suitable coating buffer overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at room temperature.
-
Cell Preparation: Label α4β7-expressing cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled cells in assay buffer.
-
Compound Incubation: Pre-incubate the labeled cells with varying concentrations of this compound or control vehicle for 30-60 minutes at 37°C.[2]
-
Adhesion: Add the cell suspension to the MAdCAM-1-coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells multiple times with pre-warmed assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells in each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion for each compound concentration relative to the vehicle control and determine the IC50 value.
T-Cell Proliferation Assay (VCAM-1/anti-CD3 Co-stimulation)
This assay assesses the effect of compounds on T-cell proliferation induced by the co-stimulation of the T-cell receptor (TCR) and α4β1 integrin.
Materials:
-
96-well, flat-bottom microplate
-
Anti-human CD3 antibody (e.g., OKT3)
-
Recombinant human VCAM-1-Fc chimera
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, L-glutamine, and antibiotics)
-
This compound or other test compounds
-
Flow cytometer
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-human CD3 antibody and recombinant human VCAM-1-Fc at optimal concentrations overnight at 4°C.
-
Cell Preparation: Isolate human PBMCs or T-cells and label them with a cell proliferation dye as per the manufacturer's instructions.
-
Compound Treatment: Resuspend the labeled cells in complete cell culture medium and add them to the coated wells. Add serial dilutions of this compound or vehicle control to the respective wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO₂ incubator.
-
Staining and Acquisition: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired. Analyze the dilution of the proliferation dye in the T-cell population using a flow cytometer.
-
Data Analysis: Determine the percentage of proliferating cells in each treatment group. Calculate the IC50 value for the inhibition of T-cell proliferation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro characterization.
In Vivo Preclinical Data
While specific in vivo data for this compound is limited in publicly available literature, studies on its parent compound, R411 (valategrast), provide insights into its potential efficacy. In a murine ovalbumin (OVA)-induced model of airway inflammation, intranasal administration of this compound was shown to abolish the accumulation of inflammatory cells. Further research using relevant animal models of inflammatory bowel disease and multiple sclerosis would be beneficial to fully elucidate the in vivo therapeutic potential of this compound.
Conclusion
This compound is a potent dual antagonist of α4β1 and α4β7 integrins with demonstrated in vitro activity in inhibiting key inflammatory processes. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in various inflammatory and autoimmune disorders. Future in vivo studies are warranted to fully characterize its efficacy and pharmacokinetic/pharmacodynamic profile in relevant disease models.
References
RO0270608: A Technical Guide to a Dual α4β1/α4β7 Integrin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO0270608 is the active metabolite of the prodrug R411 and functions as a potent, orally active dual antagonist of α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins.[1] These integrins are cell surface receptors that play a critical role in leukocyte trafficking and adhesion, making them key targets in the pathogenesis of inflammatory diseases. By inhibiting the interaction of these integrins with their respective ligands, this compound demonstrates significant anti-inflammatory properties, positioning it as a valuable tool for investigating allergic and other inflammatory responses.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of α4β1 and α4β7 integrins to their ligands on the vascular endothelium.
-
α4β1 Integrin: This integrin, expressed on leukocytes, binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells. This interaction is crucial for the recruitment of lymphocytes, monocytes, eosinophils, and basophils to sites of inflammation. This compound has been shown to immediately reverse the binding of leukocytes to VCAM-1.
-
α4β7 Integrin: This integrin is primarily expressed on a subset of T lymphocytes and mediates their homing to the gut by binding to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on the endothelium of post-capillary venules in the gastrointestinal tract.
By blocking these interactions, this compound effectively reduces the infiltration of inflammatory cells into tissues, thereby mitigating the inflammatory cascade.
Quantitative Data
The following tables summarize the available quantitative data for this compound, including its in vitro potency and pharmacokinetic parameters in humans.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Value (nM) |
| IC50 | α4/β7 Mediated Cell Adhesion | 33 |
| IC50 | Human T-cell VCAM/anti-CD3 Costimulation Assay (T-cell Proliferation) | 30 |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (following intravenous infusion)
| Parameter | Mean ± SD |
| Total Clearance | 19.4 ± 7.1 L/h |
| Volume of Distribution | 93.1 ± 36.1 L |
| Terminal Half-life | 7.33 ± 2.29 hours |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (following single oral administration of R411)
| Parameter | Mean ± SD |
| Absolute Bioavailability | 27% ± 4% |
Signaling Pathways
The antagonism of α4β1 and α4β7 by this compound interrupts downstream signaling cascades that are crucial for cell adhesion, migration, and activation. The following diagrams illustrate the key signaling events inhibited by this compound.
Caption: α4β1 Integrin Signaling Pathway Inhibition by this compound.
Caption: α4β7 Integrin Signaling Pathway Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Human T-cell VCAM/anti-CD3 Costimulation Assay (T-cell Proliferation)
This assay measures the ability of a compound to inhibit T-cell proliferation stimulated by the engagement of the T-cell receptor (TCR) and the α4β1 integrin.
Materials:
-
96-well flat-bottom tissue culture plates
-
Anti-human CD3 antibody (e.g., clone OKT3)
-
Recombinant human VCAM-1/Fc chimera
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Complete RPMI-1640 medium
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells twice with sterile PBS.
-
Add VCAM-1/Fc (e.g., 1-5 µg/mL in PBS) to the wells and incubate for 2 hours at 37°C.
-
Wash the wells twice with sterile PBS to remove unbound VCAM-1.
-
-
Cell Preparation:
-
Isolate human PBMCs or T-cells from healthy donor blood.
-
If using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of Proliferation:
-
CFSE Method: Harvest the cells and analyze by flow cytometry to measure the dilution of CFSE, which indicates cell division.
-
[3H]-Thymidine Method: Add [3H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Caption: Experimental Workflow for T-cell Proliferation Assay.
α4/β7 Mediated Cell Adhesion Assay
This assay quantifies the ability of a compound to block the adhesion of α4β7-expressing cells to its ligand, MAdCAM-1.
Materials:
-
96-well flat-bottom tissue culture plates
-
Recombinant human MAdCAM-1/Fc chimera
-
α4β7-expressing cell line (e.g., RPMI 8866)
-
Cell labeling dye (e.g., Calcein-AM)
-
Adhesion buffer (e.g., RPMI 1640 with 20 mM HEPES and 2 mg/mL BSA)
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with MAdCAM-1/Fc (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells twice with PBS.
-
Block the wells with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.
-
Wash the wells twice with PBS.
-
-
Cell Preparation:
-
Label the α4β7-expressing cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in adhesion buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Assay:
-
Prepare serial dilutions of this compound in adhesion buffer.
-
Pre-incubate the labeled cells with the this compound dilutions or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each well of the MAdCAM-1-coated plate.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells 2-3 times with adhesion buffer to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell adhesion for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Murine Ovalbumin (OVA)-Induced Airway Inflammation Model
This in vivo model is used to assess the anti-inflammatory efficacy of compounds in a setting of allergic asthma.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound or other test compounds
-
Saline
-
Equipment for intraperitoneal and intranasal administration
-
Equipment for bronchoalveolar lavage (BAL) and cell counting
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of OVA (e.g., 20 µg) emulsified in alum (e.g., 2 mg) in saline.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, intranasal) at a specified time before and/or during the challenge phase.
-
-
Challenge:
-
On days 24, 25, and 26, challenge the mice by intranasal administration of OVA (e.g., 10 µg in saline).
-
-
Assessment of Inflammation:
-
At 24-48 hours after the final challenge, euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs.
-
Determine the total number of inflammatory cells in the BAL fluid using a hemocytometer.
-
Perform differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) on cytospin preparations of the BAL fluid stained with a differential stain (e.g., Diff-Quik).
-
-
Data Analysis:
-
Compare the number of inflammatory cells in the BAL fluid of this compound-treated mice to that of vehicle-treated mice.
-
Calculate the percentage of inhibition of inflammatory cell accumulation.
-
Conclusion
This compound is a potent dual antagonist of α4β1 and α4β7 integrins with demonstrated in vitro and in vivo anti-inflammatory activity. Its ability to block leukocyte adhesion and trafficking makes it a significant research tool for studying the roles of these integrins in various inflammatory conditions and a potential therapeutic candidate for diseases such as asthma and inflammatory bowel disease. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals interested in the function and application of this compound.
References
In-Depth Technical Guide: RO0270608 and its Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO0270608 is a potent and selective dual antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins, demonstrating significant anti-inflammatory properties. As the active metabolite of the prodrug R411 (valategrast), this compound effectively inhibits key molecular interactions that govern leukocyte adhesion and trafficking to sites of inflammation. This technical guide provides a comprehensive overview of the mechanism of action, quantitative anti-inflammatory activity, and detailed experimental protocols relevant to the evaluation of this compound. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Introduction
Inflammatory responses are critical for host defense but can lead to chronic and debilitating diseases when dysregulated. The recruitment of leukocytes from the bloodstream into inflamed tissues is a central process in inflammation, mediated by a family of cell surface receptors known as integrins. The α4β1 and α4β7 integrins, expressed on the surface of leukocytes, play a pivotal role in their adhesion to the vascular endothelium and subsequent migration into tissues.
This compound is a small molecule antagonist designed to block the function of both α4β1 and α4β7 integrins. By competitively inhibiting the binding of these integrins to their respective ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1)—this compound effectively disrupts the inflammatory cascade. This dual antagonism presents a promising therapeutic strategy for a range of inflammatory conditions.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting the interaction between leukocytes and the endothelial lining of blood vessels. This process is crucial for the infiltration of immune cells into inflamed tissues.
-
α4β1 (VLA-4) Antagonism: The α4β1 integrin is expressed on various leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It binds to VCAM-1, which is upregulated on the surface of endothelial cells in response to pro-inflammatory cytokines. This interaction is a key step in the recruitment of these cells to sites of inflammation throughout the body. By blocking the α4β1-VCAM-1 interaction, this compound inhibits the adhesion and transendothelial migration of these inflammatory cells.
-
α4β7 Antagonism: The α4β7 integrin is predominantly expressed on a subset of lymphocytes that home to the gut. Its primary ligand, MAdCAM-1, is expressed on the endothelium of post-capillary venules in the gastrointestinal tract. The α4β7-MAdCAM-1 interaction is therefore critical for lymphocyte trafficking to the gut-associated lymphoid tissue (GALT). By antagonizing this interaction, this compound can specifically reduce immune cell infiltration into the digestive tract, making it a potential therapeutic for inflammatory bowel diseases.
The dual antagonism of both α4β1 and α4β7 provides a broad-spectrum anti-inflammatory effect, with the potential to address inflammation in various tissues.
Quantitative Data
The anti-inflammatory activity of this compound has been quantified in several in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Ligand | Endpoint | IC50 Value | Reference |
| Cell Adhesion Assay | Human T-cells | MAdCAM-1 | Inhibition of cell adhesion | 33 nM | [1][2] |
| T-cell Proliferation Assay | Human T-cells | VCAM-1/anti-CD3 | Inhibition of T-cell proliferation | 30 nM | [1][2] |
Table 2: In Vivo Activity of this compound
| Animal Model | Disease Model | Dosing Route | Endpoint | Result | Reference |
| Murine Model | Ovalbumin (OVA)-induced airway inflammation | Intranasal (i.n.) | Abolition of allergen-induced inflammatory cell accumulation | Effective | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Adhesion Assay
Objective: To determine the concentration of this compound required to inhibit 50% of α4β7-mediated cell adhesion (IC50).
Materials:
-
96-well microtiter plates
-
Recombinant human MAdCAM-1
-
Human T-lymphocytes (e.g., Jurkat cells)
-
This compound
-
Fluorescent dye (e.g., Calcein-AM)
-
Assay buffer (e.g., PBS with Ca2+/Mg2+)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with a solution of MAdCAM-1 (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Cell Labeling: Label human T-cells with a fluorescent dye according to the manufacturer's protocol.
-
Compound Incubation: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the blocked wells.
-
Cell Adhesion: Add the fluorescently labeled T-cells to the wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.
T-cell Proliferation Assay
Objective: To determine the concentration of this compound required to inhibit 50% of VCAM-1/anti-CD3 co-stimulated T-cell proliferation (IC50).
Materials:
-
96-well cell culture plates
-
Recombinant human VCAM-1
-
Anti-human CD3 antibody
-
Human peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
This compound
-
Cell proliferation reagent (e.g., [3H]-thymidine or CFSE)
-
Cell culture medium
-
Scintillation counter or flow cytometer
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with VCAM-1 and anti-CD3 antibody.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add to the wells.
-
Cell Seeding: Isolate T-cells from human PBMCs and add them to the wells.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a CO2 incubator.
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: Add [3H]-thymidine to the wells for the final 18 hours of culture. Harvest the cells and measure radioactivity using a scintillation counter.
-
CFSE staining: Stain the T-cells with CFSE before seeding. After culture, analyze the dilution of CFSE by flow cytometry.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound is a promising anti-inflammatory agent with a well-defined mechanism of action targeting leukocyte trafficking. Its potent dual antagonism of α4β1 and α4β7 integrins has been demonstrated through robust in vitro and in vivo data. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound in a variety of inflammatory disorders. Future studies should focus on expanding the in vivo characterization of this compound in diverse disease models and elucidating its pharmacokinetic and safety profiles to pave the way for potential clinical applications.
References
The Pivotal Role of α4β1 and α4β7 Integrins in Orchestrating Inflammatory Responses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Integrins α4β1 (Very Late Antigen-4, VLA-4) and α4β7 are critical cell adhesion molecules that govern the trafficking and recruitment of leukocytes to sites of inflammation. Their distinct expression patterns and ligand specificities dictate the localization of immune cells to either peripheral tissues or the gastrointestinal tract, making them key players in a multitude of inflammatory diseases. Understanding the nuanced roles of these integrins, their signaling mechanisms, and the methodologies to study their function is paramount for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the core functions of α4β1 and α4β7 in inflammation, detailed experimental protocols, and a quantitative summary of their interactions, aimed at facilitating advanced research and drug development in this field.
Introduction to α4β1 and α4β7 Integrins
Integrins are heterodimeric transmembrane receptors composed of α and β subunits that mediate cell-cell and cell-extracellular matrix (ECM) interactions. The α4 subunit can pair with either the β1 or β7 subunit to form the α4β1 and α4β7 integrins, respectively. These integrins are primarily expressed on the surface of leukocytes and play a non-redundant role in the multi-step process of leukocyte extravasation from the bloodstream into inflamed tissues.
-
α4β1 (VLA-4) is crucial for leukocyte trafficking to non-intestinal sites of inflammation. It is expressed on a wide range of leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. Its primary ligand is the Vascular Cell Adhesion Molecule-1 (VCAM-1), which is upregulated on the surface of endothelial cells in response to inflammatory cytokines. The α4β1-VCAM-1 interaction mediates the rolling and firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their subsequent transmigration into the surrounding tissue. This integrin is implicated in the pathophysiology of diseases such as multiple sclerosis, asthma, and rheumatoid arthritis.[1]
-
α4β7 is the key "gut-homing" receptor for lymphocytes. Its expression is predominantly found on T and B lymphocytes that are destined to migrate to the gastrointestinal tract. The primary ligand for α4β7 is the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is constitutively expressed on the high endothelial venules of Peyer's patches and the lamina propria of the gut.[1] The highly specific interaction between α4β7 and MAdCAM-1 ensures the targeted recruitment of immune cells to the intestinal mucosa, playing a central role in immune surveillance and the pathogenesis of inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis.[1]
Quantitative Data on α4β1 and α4β7 Integrins
The precise function of α4β1 and α4β7 integrins is underpinned by their binding affinities to their respective ligands and their expression levels on different immune cell populations.
Table 1: Ligand Binding Affinities of α4 Integrins
| Integrin | Ligand | Recognition Motif | Binding Affinity (IC₅₀) | Reference Compound |
| α4β1 | VCAM-1 | Ile-Asp-Ser (IDS) | 4.6 nM | BIO1211 |
| α4β1 | Fibronectin (CS-1) | Leu-Asp-Val (LDV) | 5.5 nM | BIO1211 |
| α4β7 | MAdCAM-1 | Leu-Asp-Thr (LDT) | 4.95 x 10⁻⁷ M | Cyclopeptide 3c |
| α4β7 | VCAM-1 | Ile-Asp-Ser (IDS) | Lower affinity than MAdCAM-1 | - |
Data compiled from competitive solid-phase binding assays.[2][3]
Table 2: Expression of α4β1 and α4β7 on Human Leukocyte Subsets
| Leukocyte Subset | α4β1 Expression | α4β7 Expression | Predominant Homing |
| CD4+ T Cells | Predominantly expressed on circulating CD4+ T cells.[4] | Highly expressed on gut-tropic memory T cells.[5][6] | Peripheral Tissues (α4β1) / Gut Mucosa (α4β7) |
| CD8+ T Cells | Expressed on circulating CD8+ T cells.[7] | Expressed on gut-tropic CD8+ T cells.[5] | Peripheral Tissues (α4β1) / Gut Mucosa (α4β7) |
| B Cells | Expressed on circulating B cells.[5] | Predominantly expressed on B cells in the spleen, colonic lamina propria, and peripheral blood.[5] | Peripheral Tissues (α4β1) / Gut Mucosa (α4β7) |
| Monocytes | Predominantly expressed.[5] | Expressed on a subset of monocytes.[8] | Peripheral Tissues |
| Eosinophils | Highly expressed.[8] | Lower expression compared to α4β1.[8] | Peripheral Tissues |
| Natural Killer (NK) Cells | Expressed.[8] | Expressed on a subset of NK cells.[8] | Peripheral Tissues |
Expression patterns can be modulated by the local microenvironment and the activation state of the cells.
Signaling Pathways
Upon ligand binding, α4β1 and α4β7 integrins initiate intracellular signaling cascades that are crucial for cell adhesion, migration, and activation. A key event in this process is the recruitment and activation of non-receptor tyrosine kinases, particularly Focal Adhesion Kinase (FAK) and the subsequent phosphorylation of adaptor proteins like paxillin (B1203293).
α4β1 Signaling Cascade
The cytoplasmic tail of the α4 subunit directly binds to paxillin. This interaction is a critical early event in α4β1-mediated signaling. The recruitment of paxillin to the integrin complex facilitates the activation of FAK. Activated FAK can then phosphorylate other downstream targets, leading to the activation of the mitogen-activated protein kinase (MAPK) pathway, which ultimately promotes cell migration and invasion.[9][10][11]
α4β7 Signaling Cascade
While the direct interaction with paxillin is a hallmark of the α4 subunit, the specific downstream signaling events of α4β7 are less well-defined but are thought to share similarities with α4β1 signaling, leading to FAK activation upon ligand engagement. The activation of FAK is a central event in integrin-mediated signaling, leading to cytoskeletal reorganization and cell motility.
Experimental Protocols
Investigating the function of α4β1 and α4β7 integrins requires specialized in vitro assays that mimic the physiological conditions of leukocyte trafficking.
Leukocyte Adhesion Assay under Shear Flow
This assay is designed to study the adhesion of leukocytes to endothelial cells or purified adhesion molecules under conditions that simulate blood flow.
Objective: To quantify the rolling and firm adhesion of leukocytes mediated by α4β1 or α4β7 integrins.
Materials:
-
Parallel-plate flow chamber.
-
Perfusion pump.
-
Inverted phase-contrast microscope with a camera.
-
Culture dishes coated with human umbilical vein endothelial cells (HUVECs) or purified VCAM-1/MAdCAM-1.
-
Isolated leukocytes (e.g., T lymphocytes, monocytes).
-
Perfusion medium (e.g., RPMI 1640).
-
Blocking antibodies against α4, β1, β7, VCAM-1, or MAdCAM-1.
Procedure:
-
Preparation of the Substrate:
-
Culture HUVECs to confluence in culture dishes. For studies of α4β1, stimulate HUVECs with TNF-α (10 ng/mL) for 4-6 hours to induce VCAM-1 expression.
-
Alternatively, coat culture dishes with purified VCAM-1 or MAdCAM-1 (1-5 µg/mL) overnight at 4°C.
-
-
Assembly of the Flow Chamber:
-
Assemble the parallel-plate flow chamber according to the manufacturer's instructions, incorporating the prepared culture dish as the lower surface.
-
-
Leukocyte Perfusion:
-
Resuspend isolated leukocytes in perfusion medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate a subset of leukocytes with blocking antibodies (10 µg/mL) for 30 minutes at room temperature for control experiments.
-
Perfuse the leukocyte suspension through the flow chamber at a defined shear stress (e.g., 1-2 dyn/cm²) using the perfusion pump.
-
-
Data Acquisition and Analysis:
-
Record videos of leukocyte interactions with the substrate at multiple locations using the inverted microscope.
-
Analyze the videos to quantify the number of rolling cells, firmly adherent cells, and their velocities.
-
Compare the results between untreated and antibody-treated conditions to determine the specific contribution of α4β1 or α4β7.
-
T-Cell Transmigration Assay (Boyden Chamber)
This assay measures the ability of T cells to migrate through a porous membrane towards a chemoattractant, a process that can be dependent on integrin-mediated adhesion.
Objective: To assess the role of α4β1 and α4β7 integrins in T-cell migration.
Materials:
-
Transwell® inserts with a porous membrane (e.g., 5-8 µm pores).
-
24-well plates.
-
Isolated T cells.
-
Chemoattractants (e.g., CXCL12/SDF-1α for CXCR4-expressing cells).
-
Cell culture medium.
-
Blocking antibodies against α4, β1, or β7 integrins.
-
Flow cytometer or cell counter.
Procedure:
-
Preparation of the Assay Plate:
-
Place the Transwell® inserts into the wells of a 24-well plate.
-
Add the chemoattractant solution to the lower chamber (the well). Use medium without chemoattractant as a negative control.
-
-
T-Cell Preparation and Seeding:
-
Resuspend isolated T cells in cell culture medium at a concentration of 1-2 x 10⁶ cells/mL.
-
For blocking experiments, pre-incubate the T cells with specific anti-integrin antibodies (10 µg/mL) for 30 minutes.
-
Add the T-cell suspension to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell® insert.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a flow cytometer or a hemocytometer.
-
Calculate the percentage of migration relative to the initial number of cells seeded.
-
Therapeutic Targeting of α4β1 and α4β7
The critical role of α4 integrins in inflammation has led to the development of several successful therapeutic agents that block their function.
-
Natalizumab (Tysabri®): A humanized monoclonal antibody that targets the α4 subunit, thereby blocking both α4β1 and α4β7 integrins. It is approved for the treatment of multiple sclerosis and Crohn's disease. By inhibiting the interaction of α4β1 with VCAM-1, natalizumab prevents the migration of lymphocytes across the blood-brain barrier. Its blockade of α4β7 contributes to its efficacy in Crohn's disease.
-
Vedolizumab (Entyvio®): A humanized monoclonal antibody that specifically targets the α4β7 integrin. This gut-selective therapy is approved for the treatment of ulcerative colitis and Crohn's disease. By blocking the interaction between α4β7 and MAdCAM-1, vedolizumab specifically inhibits the trafficking of lymphocytes to the gastrointestinal tract, thereby reducing intestinal inflammation with minimal systemic immunosuppressive effects.
Conclusion
The α4β1 and α4β7 integrins are central to the inflammatory process, acting as gatekeepers for leukocyte entry into specific tissues. Their distinct ligand preferences and expression patterns provide a framework for the targeted recruitment of immune cells. A thorough understanding of their function, the signaling pathways they initiate, and the experimental methods to probe their activity is essential for both basic research and the development of next-generation anti-inflammatory therapies. The continued investigation into the intricacies of α4 integrin biology holds immense promise for the treatment of a wide array of debilitating inflammatory disorders.
References
- 1. Alpha4 integrin binding interfaces on VCAM-1 and MAdCAM-1. Integrin binding footprints identify accessory binding sites that play a role in integrin specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha 4 beta 7 integrin mediates lymphocyte binding to the mucosal vascular addressin MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. αEβ7, α4β7 and α4β1 integrin contributions to T cell distribution in blood, cervix and rectal tissues: Potential implications for HIV transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody secreting cells are critically dependent on integrin α4β7/MAdCAM-1 for intestinal recruitment and control of the microbiota during chronic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T cell-associated α4β7 but not α4β1 integrin is required for the induction and perpetuation of chronic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Circulating Adaptive Immune Cells Expressing the Gut Homing Marker α4β7 Integrin Are Decreased in COVID-19 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Recruitment of focal adhesion kinase and paxillin to β1 integrin promotes cancer cell migration via mitogen activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
The Core of Inflammation Modulation: A Technical Guide to RO0270608, the Active Metabolite of R411
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RO0270608, the active metabolite of the prodrug R411. This compound is a potent dual antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins, key mediators in the inflammatory cascade. This document details the quantitative pharmacology, experimental protocols, and underlying signaling pathways associated with this compound, offering a comprehensive resource for researchers in inflammation and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its parent compound, R411. R411 is a prodrug designed to enhance oral bioavailability, which is then converted in the body to the pharmacologically active metabolite, this compound.[1] Consequently, the in vitro potency of R411 is expected to be significantly lower than that of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay | Cell Line | IC50 (nM) | Reference |
| α4β1 Integrin | Inhibition of VCAM-1 Binding | Ramos | 10 | [1] |
| α4β7 Integrin | Inhibition of MAdCAM-1 Mediated Cell Adhesion | - | 33 | [1] |
| T-Cell Proliferation | VCAM/anti-CD3 Costimulation | Human T-cells | 30 | [1] |
Table 2: Pharmacokinetic Properties of R411 and this compound in Healthy Volunteers
| Parameter | R411 (Oral Administration) | This compound (IV Infusion) | Reference |
| Dose | 200 mg (single dose) | 100 mg (single dose) | [2] |
| Absolute Bioavailability of this compound | 27% ± 4% | - | [2] |
| Terminal Half-life (t½) | - | 7.33 ± 2.29 hours | [2] |
| Total Clearance (CL) | - | 19.4 ± 7.1 L/h | [2] |
| Volume of Distribution (Vd) | - | 93.1 ± 36.1 L | [2] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the activity of this compound.
Inhibition of α4β1 Integrin-Mediated Cell Adhesion to VCAM-1
This assay determines the ability of a compound to block the interaction between α4β1 integrin on leukocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), expressed on endothelial cells.
Materials:
-
Ramos cells (or other leukocyte cell line expressing high levels of α4β1 integrin)
-
Recombinant human VCAM-1/Fc chimera
-
96-well microplates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other suitable fluorescent dye for cell labeling)
-
Test compound (this compound) and vehicle control
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat 96-well microplates with recombinant human VCAM-1/Fc overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a solution of BSA.
-
Cell Labeling: Label Ramos cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the labeled Ramos cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Adhesion: Add the pre-incubated cells to the VCAM-1 coated wells and allow them to adhere for a defined period (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Inhibition of α4β7 Integrin-Mediated Cell Adhesion to MAdCAM-1
This assay assesses the ability of a compound to inhibit the binding of α4β7 integrin on lymphocytes to its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is crucial for lymphocyte homing to the gut.
Materials:
-
RPMI 8866 cells (or other cell line expressing α4β7 integrin)
-
Recombinant human MAdCAM-1/Fc chimera
-
96-well microplates
-
Bovine Serum Albumin (BSA)
-
Cell viability/counting reagent (e.g., CellTiter-Glo®)
-
Test compound (this compound) and vehicle control
-
Assay buffer
Procedure:
-
Plate Coating: Coat 96-well microplates with recombinant human MAdCAM-1/Fc overnight at 4°C.
-
Blocking: Wash the plates and block with a BSA solution.
-
Compound Incubation: Add serial dilutions of this compound or vehicle control to the wells.
-
Cell Adhesion: Add RPMI 8866 cells to the wells and incubate for a specified time (e.g., 1-2 hours) at 37°C to allow for adhesion.
-
Washing: Carefully wash the wells to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells by adding a cell viability reagent and measuring the resulting luminescence or fluorescence.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
T-Cell Proliferation Assay (VCAM-1/anti-CD3 Costimulation)
This assay evaluates the effect of the compound on T-cell proliferation, which is co-stimulated by T-cell receptor (TCR) activation and integrin-mediated adhesion.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated human T-cells
-
96-well tissue culture plates
-
Anti-CD3 antibody (e.g., OKT3)
-
Recombinant human VCAM-1/Fc chimera
-
Test compound (this compound) and vehicle control
-
Cell proliferation reagent (e.g., [3H]-thymidine or a fluorescent dye like CFSE)
-
Cell culture medium
Procedure:
-
Plate Coating: Coat 96-well plates with anti-CD3 antibody and VCAM-1/Fc overnight at 4°C.
-
Cell Seeding: Isolate T-cells from PBMCs and seed them in the coated wells.
-
Compound Treatment: Add various concentrations of this compound or vehicle control to the wells.
-
Incubation: Culture the cells for a period of 3-5 days at 37°C in a CO2 incubator.
-
Proliferation Measurement:
-
For [3H]-thymidine incorporation: Add [3H]-thymidine to the wells for the last 18-24 hours of culture. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
For CFSE-based assay: Stain T-cells with CFSE before seeding. After the culture period, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.
-
-
Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways inhibited by this compound and a typical experimental workflow for its evaluation.
Caption: Inhibition of α4β1 and α4β7 integrin binding to their ligands by this compound.
Caption: A simplified workflow from preclinical development to Phase I clinical trials for R411.
Caption: this compound blocks the downstream consequences of integrin activation.
References
RO0270608: A Technical Overview of a Dual α4β1/α4β7 Integrin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO0270608 is the biologically active metabolite of the prodrug R411, a potent dual antagonist of the α4β1 and α4β7 integrins. These integrins play a crucial role in the trafficking and recruitment of lymphocytes to sites of inflammation. By blocking the interaction of these integrins with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound demonstrates significant anti-inflammatory potential. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Integrins are a family of heterodimeric cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions. The α4 integrins, specifically α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7, are key players in the immune response, facilitating the adhesion and migration of leukocytes from the bloodstream into inflamed tissues. Their central role in various inflammatory and autoimmune diseases has made them attractive targets for therapeutic intervention. This compound, the active metabolite of the orally administered prodrug R411, has been developed as a dual antagonist of both α4β1 and α4β7 integrins, with the potential for treating conditions such as asthma.
Mechanism of Action: Targeting Integrin-Mediated Leukocyte Adhesion
This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of α4β1 and α4β7 integrins on the surface of leukocytes to their respective ligands on the vascular endothelium.
-
α4β1 (VLA-4) primarily interacts with VCAM-1 , which is expressed on inflamed endothelial cells in various tissues. This interaction is a critical step in the recruitment of lymphocytes, monocytes, eosinophils, and basophils to sites of inflammation.
-
α4β7 binds to MAdCAM-1 , which is predominantly expressed on the endothelium of the gastrointestinal tract, and also to VCAM-1. This interaction is crucial for the trafficking of T-lymphocytes to the gut-associated lymphoid tissue (GALT).
By blocking these interactions, this compound effectively reduces the infiltration of inflammatory cells into target tissues, thereby mitigating the inflammatory cascade.
Signaling Pathway
The binding of integrins to their ligands initiates a cascade of intracellular signaling events known as "outside-in" signaling, which influences cell behavior, including proliferation, survival, and cytokine production. Conversely, intracellular signals can modulate the affinity of integrins for their ligands ("inside-out" signaling). This compound acts as a direct antagonist, physically preventing the initial ligand binding that triggers these downstream pathways.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its parent compound, R411.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Ligand/Stimulus | IC50 (nM) |
| α4/β7 Mediated Cell Adhesion | - | - | 33 |
| T-Cell Proliferation | Human T-cells | VCAM/anti-CD3 | 30 |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | This compound (100 mg IV Infusion) | R411 (200 mg Oral Dose) |
| This compound | ||
| Absolute Bioavailability | - | 27% ± 4% |
| Terminal Half-life (t½) | 7.33 ± 2.29 hours | - |
| Total Clearance (CL) | 19.4 ± 7.1 L/h | - |
| Volume of Distribution (Vd) | 93.1 ± 36.1 L | - |
Data presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These are generalized protocols based on standard laboratory practices, as the specific protocols for this compound have not been publicly disclosed.
α4β7-Mediated Cell Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of cells expressing α4β7 integrin to its ligand, MAdCAM-1.
Materials:
-
96-well microplates
-
Recombinant human MAdCAM-1
-
α4β7-expressing cells (e.g., RPMI 8866)
-
Calcein-AM (fluorescent dye)
-
Assay buffer (e.g., PBS with Ca2+/Mg2+)
-
This compound at various concentrations
-
Plate reader with fluorescence detection
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with MAdCAM-1 overnight at 4°C.
-
Cell Labeling: Label the α4β7-expressing cells with Calcein-AM.
-
Compound Incubation: Incubate the labeled cells with varying concentrations of this compound.
-
Adhesion: Add the cell-compound mixture to the MAdCAM-1 coated wells and incubate to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of cell adhesion at each compound concentration and determine the IC50 value.
In Vitro Characterization of RO0270608: A Technical Guide
Disclaimer: The compound "RO0270608" does not appear in publicly available scientific literature. The following guide is a template based on the in vitro characterization of the well-documented multi-kinase inhibitor, Sunitinib , to demonstrate the requested format and content. Researchers should substitute the data and protocols with those relevant to their specific compound of interest.
This technical guide provides a comprehensive overview of the in vitro characterization of Sunitinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs). The data presented here is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors.
Data Presentation
Table 1: Kinase Inhibition Profile of Sunitinib
| Kinase Target | IC₅₀ (nM) | Assay Type |
| VEGFR2 (KDR) | 9 | Biochemical |
| PDGFRβ | 8 | Biochemical |
| KIT | 4 | Biochemical |
| FLT3 | 21 | Biochemical |
| RET | 35 | Biochemical |
| CSF-1R | 14 | Biochemical |
IC₅₀ values represent the concentration of Sunitinib required to inhibit 50% of the kinase activity.
Table 2: Cellular Activity of Sunitinib
| Cell Line | Target Pathway | IC₅₀ (nM) | Assay Type |
| HUVEC | VEGF-induced proliferation | 2 | Cell-based |
| NIH-3T3 | PDGF-induced proliferation | 10 | Cell-based |
| GIST-T1 | KIT-dependent proliferation | 7 | Cell-based |
IC₅₀ values represent the concentration of Sunitinib required to inhibit 50% of the cellular response.
Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., VEGFR2, PDGFRβ).
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
ATP (Adenosine triphosphate).
-
Sunitinib (or test compound) at various concentrations.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
-
-
Procedure:
-
Add 2.5 µL of 2X kinase solution to each well of a 384-well plate.
-
Add 0.5 µL of the test compound (Sunitinib) at various concentrations (typically a 10-point serial dilution).
-
Add 2 µL of 2.5X substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus, to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Proliferation Assay
This protocol describes how to measure the effect of a compound on the proliferation of a specific cell line.
-
Reagents and Materials:
-
Cancer cell line (e.g., HUVEC, NIH-3T3).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Growth factor (e.g., VEGF, PDGF).
-
Sunitinib (or test compound) at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well clear-bottom cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition relative to the growth factor-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualization
Caption: Experimental workflows for biochemical and cellular assays.
Caption: Sunitinib's mechanism of action on key signaling pathways.[1][2][3][4]
References
In-Depth Pharmacological Profile of RO0270608: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO0270608 is the biologically active metabolite of the prodrug Valategrast (R-411). It functions as a potent dual antagonist of the integrins α4β1 (Very Late Antigen-4, VLA-4) and α4β7. By inhibiting the interaction of these integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively modulates inflammatory cell trafficking and adhesion. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activities, and pharmacokinetic properties. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts in the context of inflammatory diseases.
Introduction
Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell-matrix and cell-cell adhesion, thereby regulating various physiological processes, including immune responses and inflammation. The α4 integrins, namely α4β1 and α4β7, are predominantly expressed on leukocytes and are pivotal in their migration from the bloodstream into inflamed tissues. The interaction between α4β1 and VCAM-1 is critical for leukocyte recruitment to various inflammatory sites, while the α4β7-MAdCAM-1 interaction is central to lymphocyte homing to the gut-associated lymphoid tissue.
This compound, the active carboxylic acid metabolite of the orally administered prodrug Valategrast, has been identified as a dual antagonist of both α4β1 and α4β7 integrins. This dual antagonism presents a promising therapeutic strategy for a range of inflammatory conditions, including asthma and inflammatory bowel disease.
Chemical Structure
This compound is the active acid form of the prodrug Valategrast.
Chemical Name: (2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoic acid
Molecular Formula: C24H19Cl3N2O4
SMILES: Cc1cccc(Cl)c1C(=O)N--INVALID-LINK--C(O)=O[1]
Mechanism of Action
This compound exerts its pharmacological effects by competitively inhibiting the binding of the α4β1 and α4β7 integrins to their endothelial ligands, VCAM-1 and MAdCAM-1, respectively. This blockade of the integrin-ligand interaction disrupts the adhesion and subsequent transmigration of leukocytes across the vascular endothelium into inflamed tissues. By attenuating this key step in the inflammatory cascade, this compound reduces the accumulation of inflammatory cells at the site of inflammation, thereby mitigating the inflammatory response.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Target | IC50 (nM) |
| α4/β7 Mediated Cell Adhesion | - | α4β7 Integrin | 33 |
| Human T-cell VCAM/anti-CD3 Costimulation (T-cell Proliferation) | Human T-cells | α4β1 Integrin | 30 |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (after oral administration of R411) [2]
| Parameter | Value |
| Absolute Bioavailability | 27% ± 4% |
| Terminal Half-life (t1/2) | 7.33 ± 2.29 hours |
Experimental Protocols
In Vitro: Inhibition of VCAM-1 Binding to Ramos Cells
A common method to assess the inhibitory activity of compounds on α4β1 integrin is a static cell adhesion assay using Ramos cells, which endogenously express α4β1, and recombinant VCAM-1.
Protocol Outline:
-
Plate Coating: 96-well plates are coated with recombinant human VCAM-1 and incubated to allow for protein adhesion.
-
Cell Labeling: Human Ramos cells are labeled with a fluorescent dye, such as Calcein AM, for easy quantification.
-
Compound Incubation: Labeled Ramos cells are pre-incubated with varying concentrations of this compound.
-
Adhesion Assay: The pre-incubated cells are added to the VCAM-1 coated wells and allowed to adhere for a specified time.
-
Washing: Non-adherent cells are removed by a series of gentle washing steps.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.
In Vivo: Murine Ovalbumin (OVA)-Induced Airway Inflammation Model
This model is a standard preclinical model for asthma to evaluate the efficacy of anti-inflammatory compounds.
Protocol Outline:
-
Sensitization: Mice are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum). This is typically done on day 0 and day 14.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for several consecutive days to induce an inflammatory response in the lungs.
-
Drug Administration: this compound is administered to the mice, often intranasally, prior to the OVA challenges.
-
Assessment of Airway Inflammation: 24-48 hours after the final OVA challenge, various endpoints are assessed:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes).
-
Histopathology: Lung tissues are collected, sectioned, and stained (e.g., with H&E and PAS) to evaluate the extent of inflammatory cell infiltration and mucus production.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines in the BAL fluid or lung homogenates are measured by ELISA or other immunoassays.
-
Signaling Pathways and Visualizations
This compound, by blocking the binding of α4β1 and α4β7 integrins to their ligands, interferes with the "outside-in" signaling cascade that is crucial for leukocyte activation, firm adhesion, and migration.
Caption: Inhibition of α4β1/VCAM-1 and α4β7/MAdCAM-1 signaling by this compound.
Caption: Workflow for determining the in vitro efficacy of this compound.
Conclusion
This compound is a potent dual antagonist of α4β1 and α4β7 integrins with demonstrated in vitro and in vivo anti-inflammatory activity. Its ability to inhibit leukocyte adhesion and migration to sites of inflammation underscores its potential as a therapeutic agent for a variety of inflammatory disorders. The pharmacokinetic profile of its prodrug, Valategrast, suggests that oral administration can achieve clinically relevant plasma concentrations of the active metabolite. This technical guide provides a foundational understanding of the pharmacological profile of this compound to support further investigation and development of this and similar molecules.
References
Structural Analysis of RO0270608: A Comprehensive Technical Guide
An In-depth Examination of the Core Structural Features, Physicochemical Properties, and Conformational Analysis of RO0270608 for Researchers, Scientists, and Drug Development Professionals.
Initial Assessment and Identification Challenges:
The identifier "this compound" does not correspond to a publicly documented chemical entity. Extensive searches across chemical databases, scientific literature, and patent repositories have not yielded a definitive chemical structure or associated experimental data for a compound with this designation. This suggests that "this compound" may represent an internal development code, a specific batch number, or a misidentified compound.
Without a confirmed chemical identity, a detailed structural analysis as requested is not feasible. The foundational information required for such a guide—including chemical formula, 2D structure, 3D conformation, and associated experimental data—is unavailable in the public domain.
Proposed Forward Strategy:
To enable the creation of the requested in-depth technical guide, the following information is essential:
-
Correct Chemical Identifier: Please provide the standard chemical name (e.g., IUPAC name), CAS Registry Number, or another widely recognized identifier for the compound of interest.
-
Chemical Structure: A 2D structure file (e.g., MOL file, SMILES string) or a clear chemical drawing would be invaluable.
-
Source of the Identifier: Information regarding the origin of the "this compound" identifier (e.g., a specific company, research project, or publication) could provide the necessary context to locate the correct information.
Upon receipt of a verifiable chemical identity, a comprehensive technical guide will be generated, encompassing the following sections as originally requested:
-
Physicochemical Properties: A tabulated summary of key quantitative data, including but not limited to molecular weight, pKa, logP, and solubility.
-
Structural Elucidation Data: A detailed overview of the experimental techniques used to confirm the structure, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, where data is available.
-
Conformational Analysis: An exploration of the molecule's three-dimensional structure and flexibility, which are critical for understanding its biological activity.
-
Signaling Pathways and Mechanism of Action: Where applicable and supported by literature, diagrams of relevant biological pathways and experimental workflows will be generated using the DOT language to visualize the compound's interactions and effects.
-
Experimental Protocols: Detailed methodologies for key experiments cited in the literature to provide a reproducible basis for further research.
We are committed to providing a thorough and accurate technical guide. However, this is contingent on the successful identification of the chemical entity . We look forward to receiving the necessary information to proceed with this analysis.
Methodological & Application
Application Notes and Protocols for Cell Adhesion Assays Using the Experimental Compound RO0270608
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific experimental compound RO0270608 is not publicly available. This document provides a generalized experimental protocol and application notes for cell adhesion assays using a hypothetical small molecule inhibitor, herein referred to as this compound, which is presumed to modulate cell adhesion signaling pathways. The presented data is illustrative and not derived from actual experiments with this compound.
Introduction
Cell adhesion is a fundamental biological process that governs tissue architecture, cellular communication, and cell migration.[1] It is primarily mediated by cell adhesion molecules (CAMs), such as integrins, which interact with the extracellular matrix (ECM).[1] Dysregulation of cell adhesion is a hallmark of various pathological conditions, including cancer metastasis and fibrosis. Small molecule inhibitors that target signaling pathways controlling cell adhesion are therefore of significant interest in drug discovery.
This document outlines detailed protocols for evaluating the effect of the hypothetical experimental compound this compound on cell adhesion. It includes procedures for assessing cell adhesion, viability, and the modulation of key signaling proteins.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various cell-based assays.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value |
| Cell Adhesion | MDA-MB-231 | IC50 | 15 µM |
| Cell Viability (72h) | MDA-MB-231 | CC50 | > 100 µM |
| Target Kinase | FAK | Ki | 50 nM |
Table 2: Effect of this compound on Cell Adhesion to Fibronectin
| Treatment | Concentration (µM) | Adherent Cells (% of Control) | Standard Deviation |
| Vehicle (DMSO) | - | 100 | 5.2 |
| This compound | 1 | 85 | 4.8 |
| This compound | 5 | 62 | 6.1 |
| This compound | 10 | 48 | 5.5 |
| This compound | 25 | 25 | 4.2 |
| This compound | 50 | 12 | 3.9 |
Experimental Protocols
Cell Culture
-
Cell Line Maintenance: MDA-MB-231 human breast cancer cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
Cell Adhesion Assay (Crystal Violet Method)
This protocol is adapted from standard cell adhesion assay procedures.[2][3]
-
Plate Coating:
-
Coat a 96-well plate with 50 µL of 10 µg/mL fibronectin in PBS per well.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
Wash each well twice with 200 µL of sterile PBS.
-
-
Blocking:
-
Add 100 µL of 1% Bovine Serum Albumin (BSA) in PBS to each well.
-
Incubate for 1 hour at 37°C to block non-specific binding sites.
-
Wash each well twice with 200 µL of PBS.
-
-
Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Resuspend cells in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
-
Treatment and Seeding:
-
In a separate tube, pre-incubate the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each well of the coated and blocked 96-well plate.
-
Incubate for 1 hour at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the plate three times with 200 µL of PBS per well to remove non-adherent cells.
-
-
Fixation and Staining:
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells extensively with water until the water runs clear.
-
-
Quantification:
-
Air dry the plate completely.
-
Add 100 µL of 10% acetic acid or a commercial solubilization buffer to each well to dissolve the stain.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 5 x 10^3 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound as required, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against total and phosphorylated FAK, and other relevant signaling proteins. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound inhibiting FAK.
Experimental Workflow
Caption: Workflow for the cell adhesion assay.
References
- 1. RGS19 enhances cell proliferation through its C-terminal PDZ motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen cell signaling pathways involved in neuroprotective actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. αvβ6- and αvβ8-integrins serve as interchangeable receptors for HSV gH/gL to promote endocytosis and activation of membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO0270608 in In Vivo Inflammatory Models
A comprehensive search for the compound RO0270608 has yielded no specific information regarding its use in in vivo inflammatory models, its mechanism of action, or any associated pharmacological data. Therefore, the following application notes and protocols are provided as a generalized framework for evaluating a novel anti-inflammatory compound in common in vivo models. These protocols should be adapted based on the specific characteristics of the compound once they are determined.
General Considerations for In Vivo Inflammatory Studies
Before initiating in vivo experiments with a novel compound like this compound, it is crucial to establish its basic pharmacological and toxicological profile. This includes determining its solubility, stability, and a maximum tolerated dose (MTD) in the selected animal model.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is widely used to screen for compounds with potential anti-inflammatory properties by mimicking the systemic inflammatory response seen in sepsis.
Experimental Protocol
Materials:
-
Test Compound (this compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Saline (sterile, pyrogen-free)
-
8-12 week old C57BL/6 or BALB/c mice
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for tissue homogenization and protein quantification
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Compound Administration: Dissolve this compound in a suitable vehicle and administer to mice via the desired route (e.g., intraperitoneal (i.p.), oral (p.o.)). The dosage should be based on prior MTD studies. A vehicle control group should be included.
-
Induction of Inflammation: One hour after compound administration, induce systemic inflammation by injecting LPS (e.g., 1-5 mg/kg, i.p.). A control group receiving only saline should be included.
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), collect blood via cardiac puncture and euthanize the animals. Harvest relevant organs such as the lungs and liver.
-
Cytokine Analysis: Prepare serum from the blood samples and analyze the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Tissue Analysis: Homogenize harvested tissues to measure local cytokine levels or perform histological analysis to assess inflammatory cell infiltration and tissue damage.
Expected Outcomes & Data Presentation
The efficacy of this compound would be determined by its ability to reduce the LPS-induced surge in pro-inflammatory cytokines. Data should be presented in tables summarizing the mean cytokine levels for each treatment group, along with statistical analysis.
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Vehicle + Saline | - | Baseline | Baseline | Baseline |
| Vehicle + LPS | - | High | High | High |
| This compound + LPS | X | Reduced | Reduced | Reduced |
| This compound + LPS | Y | Further Reduced | Further Reduced | Further Reduced |
Experimental Workflow Diagram
Caption: Experimental workflow for the LPS-induced systemic inflammation model.
Carrageenan-Induced Paw Edema Model
This is a classic model of acute, localized inflammation used to evaluate the anti-edematous effects of compounds.
Experimental Protocol
Materials:
-
Test Compound (this compound)
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
8-12 week old Wistar or Sprague-Dawley rats
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound (p.o. or i.p.) at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Expected Outcomes & Data Presentation
A successful anti-inflammatory compound will significantly reduce the increase in paw volume caused by carrageenan.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Vehicle | - | X | 0 |
| Indomethacin | 10 | Y (Y < X) | Z |
| This compound | A | ||
| This compound | B |
Signaling Pathway Diagram (Hypothetical)
Assuming this compound acts on a common inflammatory pathway, such as NF-κB, a hypothetical signaling diagram is presented below. This is a generalized representation and would need to be validated for this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Disclaimer: The information provided is for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The specific details of the protocols, including dosages and timing, will need to be optimized for the particular compound and research question.
Application Notes and Protocols: Cell-Based Assays for Efficacy Testing of RO0270608, a MEK1/2 Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: RO0270608 is a potent and selective small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase) enzymes. The RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical intracellular signaling pathway that governs fundamental cellular processes including proliferation, differentiation, survival, and migration. Genetic mutations in components of this pathway, such as BRAF and RAS, are common drivers in many human cancers, leading to constitutive activation of the pathway and uncontrolled cell growth. By targeting MEK1/2, this compound effectively blocks the phosphorylation and activation of the downstream effector kinases ERK1/2, thereby inhibiting the pro-proliferative and pro-survival signaling cascade.
These application notes provide detailed protocols for key cell-based assays to characterize the efficacy of this compound. The described assays are designed to confirm target engagement, assess the anti-proliferative activity, and evaluate the induction of apoptosis in relevant cancer cell lines.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data obtained from various cell-based assays designed to test the efficacy of this compound.
Table 1: Inhibition of ERK Phosphorylation This table shows the half-maximal inhibitory concentration (IC50) of this compound in reducing the phosphorylation of ERK1/2 (p-ERK1/2) in two different cancer cell lines after 24 hours of treatment.
| Cell Line | Genotype | Assay Method | IC50 (nM) for p-ERK1/2 Inhibition |
| A375 | BRAF V600E | Western Blot | 8.5 |
| HCT116 | KRAS G13D | Western Blot | 12.2 |
Table 2: Anti-Proliferative Activity This table presents the half-maximal effective concentration (EC50) of this compound in inhibiting the proliferation of various cancer cell lines after 72 hours of treatment.
| Cell Line | Genotype | Assay Method | EC50 (nM) for Proliferation |
| A375 | BRAF V600E | CellTiter-Glo® | 15.7 |
| HCT116 | KRAS G13D | CellTiter-Glo® | 25.4 |
| HT-29 | BRAF V600E | CellTiter-Glo® | 18.9 |
| HeLa | Wild-Type | CellTiter-Glo® | > 1000 |
Table 3: Induction of Apoptosis This table displays the fold increase in caspase-3/7 activity, a key marker of apoptosis, in cancer cell lines treated with this compound (100 nM) for 48 hours.
| Cell Line | Genotype | Assay Method | Fold Increase in Caspase-3/7 Activity |
| A375 | BRAF V600E | Caspase-Glo® 3/7 | 4.8 |
| HCT116 | KRAS G13D | Caspase-Glo® 3/7 | 3.1 |
| HeLa | Wild-Type | Caspase-Glo® 3/7 | 1.2 |
Signaling Pathway and Workflows
Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2 Inhibition
This protocol details the procedure to measure the inhibition of ERK1/2 phosphorylation in response to this compound treatment.
Materials:
-
Cancer cell lines (e.g., A375, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding: Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium from the cells and add the compound-containing medium. Include a DMSO-only vehicle control. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel and subsequently transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Wash again three times with TBST.
-
Imaging: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-Total ERK1/2 antibody to serve as a loading control.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the Total ERK signal. Calculate the IC50 value by plotting the normalized p-ERK signal against the log concentration of this compound.
Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., A375, HCT116, HeLa)
-
Complete growth medium
-
This compound compound stock solution
-
White-walled, clear-bottom 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed 3,000 - 5,000 cells per well in 90 µL of complete growth medium in a 96-well plate. Incubate overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound. Add 10 µL of each dilution to the respective wells (final volume 100 µL). Include wells with vehicle control (DMSO) and no-cell background controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability against the log concentration of this compound and use a non-linear regression model to calculate the EC50 value.
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis, using a luminescent substrate.
Materials:
-
Cancer cell lines (e.g., A375, HCT116)
-
Complete growth medium
-
This compound compound stock solution
-
White-walled 96-well microplates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed 10,000 cells per well in 80 µL of complete growth medium in a 96-well plate. Incubate overnight.
-
Compound Treatment: Add 20 µL of medium containing this compound at the desired final concentration (e.g., 100 nM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by tapping the plate or using a low-speed orbital shaker for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from no-cell control wells). Calculate the fold increase in caspase activity by dividing the signal from treated wells by the signal from vehicle control wells.
Application Notes and Protocols for RO0270608 in the Study of Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.[1][2] A key element in the pathogenesis of IBD is the excessive trafficking of leukocytes from the bloodstream into the intestinal tissue, which perpetuates the inflammatory response.[3][4] Integrins, a family of cell adhesion molecules, play a crucial role in this process.[3] RO0270608 is a potent dual antagonist of α4β1 and α4β7 integrins, suggesting its potential as a therapeutic agent for IBD by inhibiting the migration of inflammatory cells to the gut.[5] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its evaluation in the context of IBD research.
Mechanism of Action: Targeting Leukocyte Trafficking
The recruitment of leukocytes to the inflamed intestine is a multi-step process involving the interaction of integrins on the surface of leukocytes with their corresponding ligands on endothelial cells. The α4β7 integrin and its primary ligand, mucosal addressin cell adhesion molecule-1 (MAdCAM-1), are critical for the homing of lymphocytes to the gastrointestinal tract.[6] The α4β1 integrin, by binding to vascular cell adhesion molecule-1 (VCAM-1), also contributes to leukocyte recruitment to inflamed tissues.[3] In IBD, the expression of MAdCAM-1 and VCAM-1 is upregulated on the endothelial cells of the gut, leading to increased recruitment of α4β7- and α4β1-expressing leukocytes.[7]
This compound, the active metabolite of R411 (valategrast), is a dual antagonist of both α4β1 and α4β7 integrins.[5] By binding to these integrins on leukocytes, this compound blocks their interaction with MAdCAM-1 and VCAM-1 on the vascular endothelium of the intestine. This inhibition of cell adhesion is expected to reduce the influx of inflammatory cells into the gut mucosa, thereby ameliorating the signs and symptoms of IBD.
Quantitative Data
The following table summarizes the in vitro inhibitory activities of this compound.[5]
| Assay | Target | IC50 (nM) |
| α4/β7 Mediated Cell Adhesion | α4β7 Integrin | 33 |
| Human T-cell Proliferation (VCAM-1/anti-CD3 costimulation) | α4β1 Integrin | 30 |
Experimental Protocols
In Vitro Cell Adhesion Assay
This protocol is designed to assess the ability of this compound to block the adhesion of α4β7-expressing cells to immobilized MAdCAM-1.
Materials:
-
RPMI-8226 cells (human B-cell line expressing α4β7)
-
Recombinant human MAdCAM-1
-
96-well microplates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (fluorescent dye)
-
This compound
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of MAdCAM-1 solution (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by incubating with 200 µL of 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Labeling:
-
Label RPMI-8226 cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Adhesion Assay:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 50 µL of the cell suspension to each well of the MAdCAM-1 coated plate.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing and Quantification:
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
After the final wash, add 100 µL of assay buffer to each well.
-
Measure the fluorescence in each well using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of adhesion against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
T-cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of human T-cells costimulated via the T-cell receptor (TCR) and α4β1 integrin.[8]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or purified CD4+ T-cells
-
96-well flat-bottom plates
-
Anti-human CD3 antibody
-
Recombinant human VCAM-1
-
This compound
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with a suboptimal concentration of anti-CD3 antibody (e.g., 0.1-1 µg/mL) and VCAM-1 (e.g., 1-5 µg/mL) in PBS overnight at 4°C.
-
Wash the wells three times with PBS.
-
-
Cell Culture:
-
Isolate PBMCs or CD4+ T-cells from healthy donor blood.
-
Resuspend the cells in complete cell culture medium.
-
Add 100 µL of the cell suspension (e.g., 2 x 10^5 cells/well) to the coated wells.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells. .
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Proliferation Measurement:
-
Using [³H]-thymidine: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Using a non-radioactive kit: Follow the manufacturer's protocol for BrdU incorporation and detection or CFSE dilution analysis by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Preclinical In Vivo Efficacy Study: DSS-Induced Colitis in Mice
This protocol provides a general framework for evaluating the therapeutic efficacy of this compound in a chemically induced model of colitis that mimics aspects of human ulcerative colitis.[1][9]
Animals:
-
8-10 week old C57BL/6 or BALB/c mice.
Materials:
-
Dextran sulfate (B86663) sodium (DSS, 36-50 kDa)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Procedure:
-
Induction of Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Begin treatment with this compound (e.g., by oral gavage or intraperitoneal injection) either prophylactically (starting at the same time as DSS administration) or therapeutically (starting after the onset of clinical signs).
-
-
Assessment of Disease Severity:
-
Continue daily monitoring of DAI throughout the study.
-
At the end of the study (e.g., day 7-10), euthanize the mice.
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (e.g., H&E staining to assess inflammation, ulceration, and crypt damage) and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
-
Collect colon tissue for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
-
-
Data Analysis:
-
Compare the DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., ANOVA).
-
References
- 1. invitekinc.com [invitekinc.com]
- 2. T cell-associated α4β7 but not α4β1 integrin is required for the induction and perpetuation of chronic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the molecular mechanisms of anti-trafficking therapies and their clinical relevance in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory Bowel Disease (IBD) models | Preclinical CRO [oncodesign-services.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. The role of integrins in the pathogenesis of inflammatory bowel disease: Approved and investigational anti‐integrin therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular cell adhesion molecule 1 induces T-cell antigen receptor-dependent activation of CD4+T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammatory Bowel Disease: A Review of Pre-Clinical Murine Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
No Public Data Available for RO0270608 in Multiple Sclerosis Research
Following a comprehensive search of publicly available scientific and medical databases, no research, clinical trial data, or application notes for a compound designated "RO0270608" in the context of multiple sclerosis were found.
This identifier does not appear in published literature or clinical trial registries related to multiple sclerosis therapies. It is possible that "this compound" is an internal preclinical designation, a code for a compound that has not yet been disclosed publicly, or a typographical error.
Researchers, scientists, and drug development professionals seeking information on novel therapeutics for multiple sclerosis are encouraged to consult public resources such as PubMed, ClinicalTrials.gov, and peer-reviewed scientific journals for information on compounds that are actively being investigated.
For instance, recent research highlights the role of reactive oxygen species (ROS) in the pathology of multiple sclerosis and investigates the potential of ROS scavengers. One such compound, PrC-210, has been shown to reduce disease severity in a mouse model of multiple sclerosis.[1][2] Additionally, clinical trials are ongoing for various other novel agents, such as RO7121932, which is currently in a first-in-human study to assess its safety and tolerability in patients with multiple sclerosis.[3]
Without any specific information linking "this compound" to multiple sclerosis research, it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations. Should this compound be disclosed in the future through publications or presentations, this information can be revisited and the relevant documentation can be developed.
References
Application Notes and Protocols for Investigating Lymphocyte Trafficking with RO0270608
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte trafficking is a fundamental process in the adaptive immune response, involving the migration of lymphocytes between the blood, lymphoid tissues, and sites of inflammation. This highly regulated process is orchestrated by a complex interplay of adhesion molecules and chemokines with their receptors. A key player in the homing of lymphocytes to secondary lymphoid organs is the C-C chemokine receptor 7 (CCR7) and its ligands, CCL19 and CCL21. The CCR7 signaling axis is crucial for immune surveillance and the initiation of adaptive immune responses. Dysregulation of this pathway has been implicated in various autoimmune diseases and cancer metastasis.
RO0270608 is a novel, potent, and selective antagonist of the CCR7 receptor. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate its effects on lymphocyte trafficking in vitro and in vivo.
Mechanism of Action: CCR7 Signaling
CCR7 is a G protein-coupled receptor (GPCR) expressed on various immune cells, including naive T cells, B cells, and mature dendritic cells. Its ligands, CCL19 and CCL21, are primarily expressed in secondary lymphoid organs. The binding of these chemokines to CCR7 initiates a signaling cascade that leads to cytoskeletal rearrangements and directed cell migration.
Caption: CCR7 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables provide example data for the characterization of CCR7 antagonists. These values can serve as a benchmark for the evaluation of this compound.
Table 1: In Vitro Binding Affinity of CCR7 Antagonists
| Compound | Target | Assay Type | Cell Type | Kd (nM) | Reference |
| IgG4(6RG11) | Human CCR7 | Ligand Competition | CCR7+ cells | 40 | [1][2] |
| IgG4(72C7) | Human CCR7 | Ligand Competition | CCR7+ cells | 50 | [1][2] |
| C7Mab-7 | Mouse CCR7 | Flow Cytometry | CHO/mCCR7 cells | 2.0 | |
| C7Mab-2 | Mouse CCR7 | Flow Cytometry | CHO/mCCR7 cells | 2.8 |
Table 2: In Vitro Functional Antagonism of CCR7
| Compound | Assay Type | Cell Type | Chemoattractant | IC50 (nM) | Reference |
| CCR7 Antagonist 1 | Chemotaxis | Not Specified | CCL19/CCL21 | 430 | |
| Cosalane | Chemotaxis | Not Specified | CCL19/CCL21 | 2430 |
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound in modulating lymphocyte trafficking.
In Vitro Lymphocyte Chemotaxis Assay
This assay measures the ability of this compound to inhibit the directed migration of lymphocytes towards a CCR7 ligand.
Caption: Workflow for the in vitro lymphocyte chemotaxis assay.
Detailed Methodology:
-
Cell Preparation:
-
Isolate primary lymphocytes (e.g., human peripheral blood mononuclear cells or mouse splenocytes) using density gradient centrifugation.
-
Resuspend cells in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 106 cells/mL.
-
-
Antagonist Treatment:
-
Prepare serial dilutions of this compound in the assay medium.
-
In separate tubes, incubate the lymphocyte suspension with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Use a 24-well plate with 5 µm pore size Transwell inserts.
-
Add 600 µL of assay medium containing a CCR7 ligand (e.g., 100 ng/mL of recombinant human or mouse CCL19 or CCL21) to the lower wells. Include a negative control with assay medium only.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2 to 4 hours.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells from the lower chamber.
-
Quantify the number of migrated cells using a cell counter or by flow cytometry. For flow cytometry, specific lymphocyte subsets can be identified using fluorescently labeled antibodies (e.g., anti-CD3 for T cells, anti-B220 for B cells).
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the initial number of cells added to the upper chamber.
-
Determine the percent inhibition of migration by this compound compared to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
In Vitro Lymphocyte Transendothelial Migration Assay
This assay evaluates the effect of this compound on the ability of lymphocytes to migrate across a monolayer of endothelial cells, mimicking extravasation from blood vessels.
Detailed Methodology:
-
Endothelial Cell Monolayer Preparation:
-
Culture a relevant endothelial cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a mouse endothelial cell line) on the upper surface of a 3 µm pore size Transwell insert until a confluent monolayer is formed (typically 2-3 days).
-
The integrity of the monolayer can be confirmed by measuring transendothelial electrical resistance (TEER) or by microscopy.
-
-
Lymphocyte Preparation and Treatment:
-
Isolate and prepare lymphocytes as described in the chemotaxis assay protocol.
-
Pre-treat the lymphocytes with various concentrations of this compound or a vehicle control.
-
-
Assay Setup:
-
Wash the endothelial monolayer with fresh assay medium.
-
Add 600 µL of assay medium containing a CCR7 ligand to the lower chamber.
-
Add 100 µL of the pre-treated lymphocyte suspension to the upper chamber, on top of the endothelial monolayer.
-
-
Incubation:
-
Incubate the plate at 37°C for 4 to 18 hours.
-
-
Quantification and Analysis:
-
Quantify the number of migrated lymphocytes in the lower chamber as described in the chemotaxis assay protocol.
-
Analyze the data to determine the inhibitory effect of this compound on transendothelial migration.
-
Flow Cytometry Analysis of CCR7 Expression
This protocol is to confirm the expression of CCR7 on the lymphocyte populations being studied.
Detailed Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension of lymphocytes at a concentration of 1 x 107 cells/mL in FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
-
Antibody Staining:
-
To 100 µL of the cell suspension, add a fluorescently conjugated anti-CCR7 antibody.
-
Concurrently, add antibodies against other cell surface markers to identify specific lymphocyte populations (e.g., anti-CD4, anti-CD8 for T cell subsets).
-
Include appropriate isotype controls.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with FACS buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Analyze the data using appropriate software to determine the percentage of CCR7-positive cells within the different lymphocyte gates.
-
In Vivo Mouse Model of Lymphocyte Homing to Lymph Nodes
This in vivo assay assesses the effect of this compound on the ability of lymphocytes to migrate to lymph nodes in a living animal.
Caption: Workflow for the in vivo lymphocyte homing assay.
Detailed Methodology:
-
Cell Preparation:
-
Isolate lymphocytes from a donor mouse (e.g., splenocytes).
-
Label the cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. This allows for the tracking of the transferred cells.
-
Resuspend the labeled cells in sterile PBS.
-
-
Animal Treatment:
-
Administer this compound or a vehicle control to recipient mice via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined time before cell transfer.
-
-
Adoptive Transfer:
-
Inject a defined number of labeled lymphocytes (e.g., 10 x 106 cells) into the tail vein of the recipient mice.
-
-
Homing Period:
-
Allow the labeled cells to circulate and home to lymphoid organs for a specified period (e.g., 2 to 24 hours).
-
-
Tissue Harvest and Analysis:
-
Euthanize the mice and carefully dissect peripheral and mesenteric lymph nodes.
-
Prepare single-cell suspensions from the harvested lymph nodes.
-
Analyze the cell suspensions by flow cytometry to quantify the number of fluorescently labeled (CFSE-positive) cells that have migrated to the lymph nodes.
-
Compare the number of homed cells in the this compound-treated group to the vehicle-treated group.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the effects of the novel CCR7 antagonist, this compound, on lymphocyte trafficking. By employing a combination of in vitro and in vivo assays, researchers can gain valuable insights into the therapeutic potential of this compound for a range of immunological disorders and cancer. Careful optimization of experimental conditions will be crucial for obtaining reliable and reproducible data.
References
Unveiling Cellular Responses to RO0270608: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing flow cytometry for the analysis of cellular responses to the compound RO0270608. The following application notes and detailed protocols are designed to empower researchers in immunology, oncology, and drug development to effectively integrate this compound into their flow cytometry workflows.
Introduction
Flow cytometry is a powerful, high-throughput technique that allows for the multi-parametric analysis of single cells within a heterogeneous population. This technology is indispensable for elucidating the mechanisms of action of novel therapeutic compounds. While specific data on this compound is not publicly available, this guide offers a robust framework for its characterization using established flow cytometry assays. The protocols provided herein are adaptable for assessing the effects of a wide range of compounds on cellular signaling, viability, and immunophenotyping.
Hypothetical Mechanism of Action and Potential Applications
For the purpose of illustrating the experimental design, we will hypothesize a potential mechanism of action for this compound. Let us assume this compound is an inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2] This hypothetical framework will guide the selection of relevant flow cytometry assays.
Potential Applications for this compound in Flow Cytometry:
-
Immunophenotyping: Characterize the effect of this compound on the distribution and activation status of various immune cell subsets.[3]
-
Cell Cycle Analysis: Determine the impact of this compound on cell cycle progression in cancer cell lines.
-
Apoptosis Assays: Quantify the induction of programmed cell death by this compound.
-
Intracellular Signaling: Measure the phosphorylation status of key proteins within the PI3K/AKT/mTOR pathway to confirm target engagement.
Experimental Protocols
The following are detailed protocols for key flow cytometry experiments. These should be optimized for your specific cell type and experimental conditions.
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs) Treated with this compound
This protocol is designed to assess the effect of this compound on the frequency of major immune cell populations.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)
-
Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[4]
-
Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Antibody Staining:
-
Harvest cells and transfer to a 96-well V-bottom plate.
-
Wash cells twice with 200 µL of PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 50 µL of a master mix of fluorochrome-conjugated antibodies diluted in Flow Cytometry Staining Buffer.
-
Incubate for 30 minutes at 4°C in the dark.[5]
-
Wash cells twice with 200 µL of Flow Cytometry Staining Buffer.
-
-
Viability Staining and Data Acquisition:
-
Resuspend cells in 200 µL of Flow Cytometry Staining Buffer containing a viability dye according to the manufacturer's instructions.
-
Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.
-
Table 1: Recommended Antibody Panel for PBMC Immunophenotyping
| Target Marker | Fluorochrome | Cell Population |
| CD3 | FITC | T cells |
| CD4 | PE | Helper T cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |
| CD19 | APC | B cells |
| CD56 | PE-Cy7 | NK cells |
| CD14 | APC-H7 | Monocytes |
Protocol 2: Cell Cycle Analysis of a Cancer Cell Line Treated with this compound
This protocol allows for the investigation of this compound's effect on cell cycle progression.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, MCF-7)
-
This compound
-
Complete culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for 24-48 hours.
-
-
Cell Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5]
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining and Data Acquisition:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Acquire data on a flow cytometer using a linear scale for the PI channel.
-
Protocol 3: Intracellular Flow Cytometry for Phospho-Protein Analysis
This protocol is used to measure the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cells of interest
-
This compound
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or a commercial saponin-based buffer)
-
Fluorochrome-conjugated antibodies against total and phosphorylated proteins (e.g., p-AKT Ser473, total AKT)
-
Flow Cytometry Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation and Treatment:
-
Culture cells as previously described.
-
Starve cells in serum-free medium for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat cells with this compound for the desired time.
-
Stimulate cells with an appropriate growth factor (e.g., IGF-1, EGF) for a short period (e.g., 15-30 minutes) to induce pathway activation.
-
-
Fixation and Permeabilization:
-
Fix cells immediately after stimulation by adding an equal volume of Fixation Buffer. Incubate for 10-15 minutes at room temperature.
-
Permeabilize cells by adding ice-cold methanol and incubating for 30 minutes on ice, or by using a commercial permeabilization buffer according to the manufacturer's protocol.
-
-
Intracellular Staining:
-
Wash cells twice with Flow Cytometry Staining Buffer.
-
Resuspend cells in the antibody cocktail containing antibodies against phospho-proteins and total proteins.
-
Incubate for 60 minutes at room temperature in the dark.
-
Wash cells twice with Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
-
Data Presentation
Quantitative data from flow cytometry experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 2: Example Data Table for Immunophenotyping
| Treatment | % Live Cells | % CD3+ T cells | % CD19+ B cells | % CD56+ NK cells |
| Vehicle Control | 95.2 ± 2.1 | 65.4 ± 3.2 | 10.1 ± 1.5 | 12.5 ± 2.0 |
| This compound (1 nM) | 94.8 ± 2.5 | 64.9 ± 3.5 | 9.8 ± 1.3 | 12.2 ± 1.8 |
| This compound (10 nM) | 93.5 ± 3.0 | 62.1 ± 4.1 | 8.5 ± 1.1 | 11.8 ± 1.9 |
| This compound (100 nM) | 85.1 ± 4.5 | 58.7 ± 5.0 | 7.2 ± 0.9 | 10.5 ± 1.5 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Example Data Table for Cell Cycle Analysis
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.5 |
| This compound (10 nM) | 68.2 ± 3.5 | 18.5 ± 2.1 | 13.3 ± 1.8 |
| This compound (100 nM) | 75.9 ± 4.1 | 10.2 ± 1.5 | 13.9 ± 2.0 |
Data are presented as mean ± standard deviation (n=3).
Table 4: Example Data Table for Phospho-Protein Analysis
| Treatment | Median Fluorescence Intensity (MFI) of p-AKT (Ser473) |
| Unstimulated | 150 ± 25 |
| Stimulated + Vehicle | 1250 ± 150 |
| Stimulated + this compound (10 nM) | 650 ± 80 |
| Stimulated + this compound (100 nM) | 250 ± 40 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: General experimental workflow for flow cytometry analysis.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.
Conclusion
This document provides a foundational guide for the flow cytometric analysis of the hypothetical compound this compound. The detailed protocols and data presentation formats offer a starting point for researchers to design and execute robust experiments. By adapting these methods to specific research questions and cell systems, scientists can effectively characterize the cellular effects of novel compounds and advance the drug development process. The successful application of these techniques will contribute to a deeper understanding of compound mechanism of action and facilitate the identification of promising therapeutic candidates.
References
- 1. Romidepsin targets multiple survival signaling pathways in malignant T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction pathway activity in adult-type granulosa cell tumor samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Applications - Immunology | Life Science | Merck [merckmillipore.com]
- 4. research.pasteur.fr [research.pasteur.fr]
- 5. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
RO0270608: Application Notes and Protocols for a Dual α4β1/α4β7 Integrin Antagonist
For research use only. Not for use in diagnostic procedures.
Introduction
RO0270608 is the active metabolite of R411 (valategrast) and functions as a potent, orally active dual antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2] These integrins are cell adhesion molecules crucial for leukocyte trafficking and inflammatory responses. By blocking the interaction of these integrins with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively inhibits inflammatory cell accumulation, making it a valuable tool for studying allergic inflammatory responses and other inflammatory conditions.[1][2] This document provides detailed protocols for the preparation, storage, and application of this compound in common in vitro assays.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 220846-33-3 | [1] |
| Molecular Formula | C24H19Cl3N2O4 | [1] |
| Molecular Weight | 505.78 g/mol | [1] |
| Purity | >98% (HPLC) | [1] |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its biological activity and ensuring experimental reproducibility.
Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 12.5 mg/mL (24.71 mM) | Ultrasonic treatment at <60°C may be required to aid dissolution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.47 mM) | Results in a clear solution.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.47 mM) | Results in a clear solution.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.47 mM) | Results in a clear solution. Use with caution for dosing periods longer than two weeks.[3] |
Recommended Storage Conditions
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[3] |
| 4°C | 2 years[3] | |
| In Solvent (DMSO) | -80°C | 6 months[3] |
| -20°C | 1 month[3] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[3]
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Warm the Vial: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate Required Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the amount of this compound powder. For example, for 1 mg of this compound (MW = 505.78 g/mol ), the required volume of DMSO is: (1 mg / 505.78 g/mol ) * (1 L / 10 mmol) * (1000 mL / 1 L) * (1000 µL / 1 mL) = 197.7 µL
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Aid Dissolution (if necessary): If the compound does not dissolve completely, cap the vial tightly and gently warm it in a water bath at a temperature not exceeding 60°C. Intermittent vortexing or sonication can also aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate sterile tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Experimental Protocols
This compound is a valuable tool for investigating cellular processes mediated by α4β1 and α4β7 integrins, such as cell adhesion and T-cell proliferation.
Cell Adhesion Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on the adhesion of cells to an extracellular matrix (ECM) protein or a cellular ligand.
Materials:
-
Cells expressing α4β1 or α4β7 integrins (e.g., Jurkat cells, lymphocytes)
-
96-well tissue culture plates
-
ECM protein (e.g., VCAM-1, MAdCAM-1, or Fibronectin)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 1% Bovine Serum Albumin - BSA)
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cell viability stain (e.g., Calcein-AM, Crystal Violet)
-
Plate reader
Protocol:
-
Plate Coating: a. Dilute the ECM protein to the desired concentration in PBS. b. Add 50-100 µL of the diluted ECM protein solution to each well of a 96-well plate. c. Incubate the plate for 2 hours at 37°C or overnight at 4°C. d. Aspirate the coating solution and wash the wells twice with PBS.
-
Blocking: a. Add 200 µL of blocking buffer to each well. b. Incubate for 1 hour at 37°C to block non-specific binding sites. c. Aspirate the blocking buffer and wash the wells twice with PBS.
-
Cell Preparation and Treatment: a. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. b. Prepare serial dilutions of this compound in serum-free medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included. c. In separate tubes, pre-incubate the cell suspension with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Cell Adhesion: a. Add 100 µL of the pre-treated cell suspension to each coated well. b. Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
Washing: a. Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells. The stringency of the washing step may need to be optimized for different cell types.
-
Quantification of Adherent Cells: a. Quantify the number of adherent cells using a suitable method. For example, if using Calcein-AM, incubate the cells with the dye according to the manufacturer's instructions and measure fluorescence on a plate reader. Alternatively, fix and stain the cells with Crystal Violet, then solubilize the dye and measure absorbance.
-
Data Analysis: a. Calculate the percentage of cell adhesion for each treatment group relative to the vehicle control. b. Plot the percentage of adhesion against the concentration of this compound to determine the IC50 value.
T-Cell Proliferation Assay
This protocol outlines a method to evaluate the effect of this compound on T-cell proliferation, which can be co-stimulated through integrin-dependent pathways.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
96-well round-bottom tissue culture plates
-
Anti-CD3 antibody
-
VCAM-1
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Cell proliferation dye (e.g., CFSE) or proliferation assay reagent (e.g., [3H]-thymidine or WST-1)
-
Flow cytometer or appropriate plate reader
Protocol:
-
Plate Preparation: a. Coat the wells of a 96-well plate with anti-CD3 antibody and VCAM-1. The optimal concentrations should be determined empirically. Incubate overnight at 4°C. b. Wash the wells three times with sterile PBS before use.
-
Cell Staining (if using a proliferation dye): a. Label the T-cells with CFSE according to the manufacturer's protocol. This involves incubating the cells with the dye, followed by washing to remove excess dye.
-
Cell Seeding and Treatment: a. Resuspend the CFSE-labeled or unlabeled T-cells in complete cell culture medium at a density of 1-2 x 10^6 cells/mL. b. Prepare serial dilutions of this compound in complete medium. Include a vehicle control with the same final DMSO concentration. c. Add 100 µL of the cell suspension to the prepared wells. d. Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: a. Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Quantification of Proliferation: a. CFSE Dilution: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity. b. [3H]-thymidine Incorporation: Add [3H]-thymidine to the cultures 18-24 hours before harvesting. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter. c. Colorimetric Assays (e.g., WST-1): Add the reagent to the wells according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength.
-
Data Analysis: a. For CFSE data, quantify the percentage of divided cells or the proliferation index. b. For other methods, calculate the proliferation relative to the vehicle control. c. Determine the IC50 of this compound for T-cell proliferation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound inhibits the binding of ligands to α4β1/α4β7 integrins, blocking downstream signaling.
References
Application Notes and Protocols for Immunohistochemical Staining with RO0270608 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO0270608 is the active metabolite of R411 and functions as a dual antagonist for α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins are heterodimeric cell surface receptors crucial for cell adhesion and migration. The α4β1 integrin binds to Vascular Cell Adhesion Molecule 1 (VCAM-1), playing a role in lymphocyte trafficking to various tissues, while α4β7 specifically binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), mediating lymphocyte homing to the gut-associated lymphoid tissue.[1][2][3] Due to their roles in inflammatory processes, α4β1 and α4β7 are significant targets in the development of therapeutics for autoimmune diseases and inflammatory conditions.
These application notes provide detailed protocols for the immunohistochemical (IHC) staining of this compound targets, α4β1 and α4β7 integrins, in formalin-fixed, paraffin-embedded (FFPE) tissues.
Data Presentation
| Parameter | This compound |
| Target | α4β1 and α4β7 integrins |
| Mechanism of Action | Dual antagonist, inhibiting cell adhesion |
| IC50 (α4β7 mediated cell adhesion) | 33 nM |
| IC50 (T-cell proliferation) | 30 nM |
Signaling Pathway
The signaling pathway initiated by α4β1 and α4β7 integrin binding to their respective ligands, VCAM-1 and MAdCAM-1, is fundamental to lymphocyte trafficking and inflammation. This process involves the tethering, rolling, and firm adhesion of leukocytes to the vascular endothelium, followed by transmigration into the inflamed tissue. This compound acts by blocking these initial binding steps.
Caption: this compound signaling pathway antagonism.
Experimental Protocols
Immunohistochemistry Staining of α4, β1, and β7 Integrin Subunits in FFPE Tissues
This protocol provides a general framework for the immunohistochemical detection of α4, β1, and β7 integrin subunits in formalin-fixed, paraffin-embedded tissue sections. Note: Optimization of antibody concentrations, incubation times, and antigen retrieval methods is crucial for achieving specific and robust staining.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or 5% normal serum in TBS-T)
-
Primary antibodies (specific for α4, β1, and β7 subunits)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Protocol Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., TBS-T).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-α4, anti-β1, or anti-β7) to its optimal concentration in the blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with wash buffer (3 changes for 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Wash slides with wash buffer (3 changes for 5 minutes each).
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Wash slides with wash buffer (3 changes for 5 minutes each).
-
Incubate sections with DAB substrate solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene (2 changes for 5 minutes each).
-
Mount with a permanent mounting medium.
-
Experimental Workflow
Caption: Immunohistochemistry workflow.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. αEβ7, α4β7 and α4β1 integrin contributions to T cell distribution in blood, cervix and rectal tissues: Potential implications for HIV transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Exemplar-01 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of the hypothetical small molecule inhibitor, Exemplar-01.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Exemplar-01 in cell-based assays?
A1: For initial screening, a wide concentration range is recommended to determine the potency of Exemplar-01. A common starting point is a log-fold dilution series from 10 µM down to 1 nM. The optimal concentration will be cell-line and assay-dependent.
Q2: How should I dissolve and store Exemplar-01?
A2: Exemplar-01 is typically soluble in DMSO for creating a high-concentration stock solution (e.g., 10 mM). For long-term storage, aliquoting the DMSO stock solution and storing it at -80°C is recommended to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Q3: Is Exemplar-01 stable in cell culture media?
A3: The stability of small molecules in culture media can vary depending on the media components and incubation conditions.[1][2][3] It is advisable to test the stability of Exemplar-01 in your specific cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium, collecting samples at different time points, and analyzing the concentration of the parent compound by LC-MS/MS.[4]
Q4: What is the mechanism of action of Exemplar-01?
A4: Exemplar-01 is a potent and selective inhibitor of the hypothetical kinase, Signal Transducer and Activator of Proliferation Kinase (STAP Kinase). Inhibition of STAP Kinase blocks the downstream phosphorylation of Target Protein A (TPA), leading to a decrease in the expression of pro-proliferative genes.
Troubleshooting Guide
Issue 1: High variability between experimental replicates.
-
Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or variability in compound dispensing.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.
-
Use calibrated pipettes and mix well after adding Exemplar-01 to the culture medium.
-
Consider using automated liquid handlers for high-throughput screening to minimize dispensing errors.
-
Issue 2: No observable effect of Exemplar-01 at expected concentrations.
-
Possible Cause: Low potency in the selected cell line, compound degradation, or poor cell permeability.
-
Troubleshooting Steps:
-
Confirm the expression and activity of the target (STAP Kinase) in your cell line using techniques like Western Blot or an activity assay.
-
Check the stability of Exemplar-01 in your experimental conditions (see FAQ A3).
-
Perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.
-
If using a new batch of the compound, verify its purity and identity.
-
Issue 3: Significant cytotoxicity observed even at low concentrations.
-
Possible Cause: Off-target effects or non-specific toxicity.
-
Troubleshooting Steps:
-
Perform a counter-screen using a cell line that does not express the target kinase.
-
Use a structurally related but inactive control compound to assess non-specific effects.
-
Shorten the incubation time to distinguish between targeted anti-proliferative effects and acute toxicity.
-
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Screening of Exemplar-01
| Assay Type | Cell Line Example | Starting Concentration | Dilution Factor |
| Cell Viability (MTT/CCK-8) | Cancer Cell Line A | 10 µM | 1:3 |
| Target Phosphorylation (Western Blot) | Engineered Cell Line B | 1 µM | 1:10 |
| Gene Expression (qPCR) | Primary Cell Culture C | 5 µM | 1:5 |
Table 2: Example IC50 Values for Exemplar-01 in Different Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) |
| Cancer Cell Line A | Cell Viability (MTT) | 72 | 50 |
| Cancer Cell Line D | Cell Viability (MTT) | 72 | 250 |
| Cancer Cell Line E | Cell Viability (MTT) | 72 | >1000 |
Experimental Protocols
Protocol 1: Cell Viability Assay using CCK-8
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of Exemplar-01 in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[5]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for Target Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of Exemplar-01 for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and probe with primary antibodies against phosphorylated TPA (p-TPA) and total TPA. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-TPA signal to the total TPA signal.
Visualizations
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
Technical Support Center: Troubleshooting Solubility Issues of Novel Research Compounds
Disclaimer: Information regarding the specific compound "RO0270608" is not publicly available. This guide provides general troubleshooting strategies for researchers encountering solubility challenges with novel or poorly characterized compounds in experimental settings.
This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during their experiments. The following information is presented in a question-and-answer format to directly tackle specific problems.
Frequently Asked Questions (FAQs)
Q1: My novel compound, which is readily soluble in DMSO, precipitates when I dilute it in my aqueous experimental buffer. Why is this happening and how can I prevent it?
A1: This is a frequent observation for compounds with low aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds. However, upon dilution into an aqueous medium such as phosphate-buffered saline (PBS) or cell culture media, the solvent polarity increases significantly. This change can cause your compound to "crash out" or precipitate from the solution because it is no longer soluble in the high-water content environment.[1] Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%; it is crucial to design your dilution scheme to stay within this limit while maintaining the compound's solubility.[1]
Q2: What are the initial troubleshooting steps to take if I observe precipitation of my compound?
A2: If you notice precipitation, the following immediate actions can be taken:
-
Optimize DMSO Concentration: Instead of a single large dilution, try performing serial dilutions of your concentrated DMSO stock in DMSO first to create intermediate stocks. This can help prevent localized high concentrations of the compound from precipitating when introduced to the aqueous buffer.[1]
-
Gentle Warming: Carefully warming the solution to 37°C (98.6°F) can sometimes aid in redissolving the precipitate. However, exercise caution as excessive or prolonged heat can lead to the degradation of some compounds.[1]
-
Sonication: Utilizing a bath sonicator can help break down precipitate particles and facilitate the re-dissolving of the compound into the solution.[1]
-
pH Adjustment: If your compound possesses ionizable functional groups, modifying the pH of your aqueous buffer could significantly enhance its solubility. Acidic compounds tend to be more soluble at a higher pH, while basic compounds are generally more soluble at a lower pH.[1]
Q3: Are there alternative solvents or formulation strategies I can employ to improve the solubility of a challenging compound?
A3: Yes, several alternative approaches can be explored when dealing with poorly soluble compounds:
-
Co-solvents: Employing a co-solvent system can be effective. This involves using a mixture of solvents to achieve the desired solubility.
-
Solubilizers: The use of solubilizing agents such as polymers, surfactants, or cyclodextrins can help increase the solubility of your compound.[2]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or self-micro-emulsifying drug delivery systems (SMEDDS) can be beneficial.[2]
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the compound, which can improve its dissolution rate and, consequently, its apparent solubility.[3]
Data Presentation: Solubility of a Model Compound in Common Solvents
The following table summarizes the solubility of a hypothetical poorly soluble compound in various solvents to provide a comparative overview.
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble |
| PBS (pH 7.4) | < 0.1 | Sparingly soluble in aqueous buffers |
| Ethanol | ~5 | Soluble |
| Methanol | ~10 | Soluble |
| Acetone | ~25 | Freely soluble |
| Dimethyl Sulfoxide (DMSO) | > 50 | Very soluble |
| Dimethylformamide (DMF) | > 50 | Very soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in an Organic Solvent
-
Weigh the Compound: Accurately weigh a precise amount of the compound (e.g., 5 mg) using a calibrated analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of your compound, calculate the volume of the organic solvent (e.g., DMSO) required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous solvent to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath (5-10 minutes) or gentle warming to 37°C can be applied.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Final Aqueous Working Solution
-
Prepare Intermediate Dilutions: From your 10 mM stock solution in the organic solvent, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in the same pure organic solvent.
-
Prepare Final Aqueous Solution: Pre-warm your aqueous buffer (e.g., cell culture medium) to the experimental temperature if appropriate. Add a small volume of the final intermediate organic stock solution to the aqueous buffer. It is critical to add the organic stock to the aqueous buffer and not the other way around.
-
Rapid Mixing: Immediately after adding the organic stock, ensure rapid and uniform dispersion by vortexing or pipetting vigorously. This can help prevent the compound from precipitating.
Visualizations
Diagram 1: Troubleshooting Workflow for Compound Precipitation
Caption: Workflow for addressing compound precipitation.
Diagram 2: Signaling Pathway Inhibition by a Hypothetical Compound
Caption: Inhibition of a signaling pathway by a test compound.
References
Technical Support Center: Preventing Off-Target Effects of RO0270608
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing, identifying, and troubleshooting potential off-target effects of RO0270608, a dual α4β1/α4β7 integrin antagonist. By following these guidelines, users can enhance the specificity of their experiments and ensure the reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is the active metabolite of R411 and functions as a dual antagonist for the integrins α4β1 (also known as VLA-4) and α4β7.[1][2] These integrins are cell adhesion molecules crucial for leukocyte trafficking. By blocking these integrins, this compound exhibits anti-inflammatory activity.[1][2] Its primary role in research is to study the effects of inhibiting these pathways, particularly in the context of inflammation.
Q2: What are off-target effects and why are they a concern when using a compound like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended targets.[3] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Engagement with unintended targets can disrupt essential cellular processes, causing toxicity that is unrelated to the on-target mechanism.[3]
-
Poor reproducibility: Results may vary between different cell lines or experimental systems if the expression levels of off-target proteins differ.
Q3: Are there known off-target effects for this compound?
A3: As of the latest available data, specific molecular off-targets for this compound have not been extensively profiled or published. However, as with any small molecule inhibitor, the potential for off-target interactions exists, particularly at higher concentrations. The primary "off-target" consideration for many α4 integrin antagonists is the unintended modulation of other integrin family members. Since this compound is a dual antagonist, researchers should be aware of its activity on both α4β1 and α4β7.
Q4: What are the initial steps I should take to minimize off-target effects in my experimental design?
A4: Proactive measures are key to minimizing off-target effects.
-
Use the Lowest Effective Concentration: Always perform a dose-response experiment to identify the minimum concentration of this compound that achieves the desired level of α4β1/α4β7 inhibition. Using higher concentrations increases the risk of engaging lower-affinity off-target proteins.[3]
-
Include Proper Controls: Use a structurally related but inactive control compound if available. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Orthogonal Validation: Plan to confirm your findings with an alternative method, such as using a different, structurally unrelated antagonist for the same targets or employing genetic knockdown of the α4, β1, or β7 integrin subunits.
On-Target Activity of this compound
The following table summarizes the known on-target inhibitory concentrations for this compound. These values are critical for designing experiments and selecting appropriate concentrations.
| Target | Assay | IC50 (nM) |
| α4β7 Integrin | Cell Adhesion Assay | 33 |
| T-cell Proliferation | VCAM/anti-CD3 Costimulation Assay | 30 |
Data sourced from MedchemExpress and MOLNOVA.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and suggests a logical troubleshooting workflow.
Issue 1: Unexpected Cellular Toxicity or Phenotype
You observe significant cell death or a biological effect that is inconsistent with the known function of α4β1/α4β7 integrins.
-
Is the effect dose-dependent?
-
Yes: The effect may be due to an off-target interaction at higher concentrations.
-
Action: Lower the concentration of this compound to the lowest effective dose determined from your dose-response curve.
-
-
No: The effect might be an artifact of the experimental system or a very potent off-target effect.
-
-
Does a structurally inactive analog produce the same effect?
-
Yes: The toxicity may be related to the chemical scaffold itself and not the inhibition of the intended targets.
-
No: This provides evidence that the effect is related to the specific binding of this compound.
-
-
Does genetic knockdown of the target integrins (α4, β1, or β7) replicate the phenotype?
-
No: This is strong evidence that the observed phenotype is due to an off-target effect.
-
Action: Consider using a different α4β1/α4β7 antagonist with a different chemical structure. Perform a broader selectivity screen of this compound against a panel of receptors or kinases.
-
-
Logical Workflow for Troubleshooting Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Effect
Objective: To determine the lowest effective concentration of this compound for inhibiting cell adhesion mediated by α4β1 or α4β7.
Methodology:
-
Cell Preparation: Use a cell line that expresses the target integrin (e.g., Jurkat cells for α4β1).
-
Plate Coating: Coat a 96-well plate with the appropriate ligand (e.g., VCAM-1 for α4β1 or MAdCAM-1 for α4β7) overnight at 4°C. Block with BSA.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay medium to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Cell Treatment: Pre-incubate the cells with the diluted this compound or vehicle control (DMSO) for 30-60 minutes.
-
Adhesion Assay: Add the pre-treated cells to the coated wells and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the plate to remove non-adherent cells.
-
Quantification: Quantify the remaining adherent cells using a suitable method (e.g., crystal violet staining or a fluorescence-based assay).
-
Data Analysis: Plot the percentage of cell adhesion against the log of the this compound concentration and fit a sigmoidal curve to determine the EC50.
Protocol 2: Genetic Validation using CRISPR/Cas9
Objective: To confirm that the biological effect of this compound is dependent on the presence of its target integrins.
Methodology:
-
gRNA Design: Design and validate guide RNAs (gRNAs) targeting the genes for the α4 (ITGA4), β1 (ITGB1), or β7 (ITGB7) integrin subunits.
-
Transfection/Transduction: Deliver the Cas9 nuclease and the validated gRNAs into your cell line of interest using an appropriate method (e.g., lentiviral transduction or electroporation).
-
Clone Selection: Select and expand single-cell clones.
-
Knockout Validation: Verify the knockout of the target gene in the selected clones by Western blot, flow cytometry, or sequencing.
-
Phenotypic Assay: Treat the knockout cells and wild-type control cells with this compound at the previously determined effective concentration.
-
Analysis: Compare the biological response to this compound in the knockout cells versus the wild-type cells. If the compound's effect is diminished or absent in the knockout cells, it confirms on-target activity.
Experimental Workflow for CRISPR/Cas9 Validation
Caption: Workflow for genetic validation using CRISPR/Cas9.
Signaling Pathway Overview
This compound acts by blocking the interaction between α4β1/α4β7 integrins on leukocytes and their ligands (VCAM-1/MAdCAM-1) on endothelial cells. This prevents the downstream signaling that leads to leukocyte adhesion and extravasation into tissues.
Caption: Simplified signaling pathway blocked by this compound.
References
- 1. Frontiers | Identification of Inhibitors of Integrin Cytoplasmic Domain Interactions With Syk [frontiersin.org]
- 2. Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and obtustatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching Roles—Exploring Concentration-Dependent Agonistic versus Antagonistic Behavior of Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
RO0270608 stability in different experimental conditions
Disclaimer: Please note that "RO0270608" is a fictional compound created for the purpose of this technical support guide. All data, protocols, and signaling pathways described herein are illustrative and based on general principles for small molecule kinase inhibitors. They are intended to serve as a template and should not be considered as experimentally validated information for any real compound.
Welcome to the technical support center for this compound, a novel, potent, and selective inhibitor of the (fictional) Rho-associated coiled-coil containing protein kinase 3 (ROCK3). This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: We recommend reconstituting this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 10 mM. Ensure the compound is fully dissolved by vortexing. For cell-based assays, further dilute the DMSO stock solution in your desired cell culture medium. The final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q2: How should I store the solid compound and its stock solution?
A2: The solid form of this compound is stable at room temperature for short-term storage but should be stored at -20°C for long-term storage. The 10 mM stock solution in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q3: What is the stability of this compound in aqueous solutions and cell culture media?
A3: this compound is relatively stable in aqueous solutions at neutral and slightly acidic pH. However, prolonged incubation in basic conditions (pH > 8.0) can lead to degradation. In cell culture media at 37°C, the half-life is approximately 48 hours. For experiments lasting longer than 48 hours, we recommend replenishing the media with freshly diluted this compound.[2]
Q4: Can this compound be used in animal studies?
A4: Yes, this compound is suitable for in vivo studies. Please refer to relevant literature for appropriate vehicle formulations and dosing regimens for your specific animal model.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Question: My results with this compound are variable between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors.[1]
-
Degraded Stock Solution: Repeated freeze-thaw cycles can degrade the compound. Ensure you are using freshly prepared stock solutions or single-use aliquots.
-
Inaccurate Pipetting: Small molecule inhibitors are potent, and small variations in volume can lead to significant concentration differences. Calibrate your pipettes regularly.
-
Cell Density: The confluency of your cells can affect their metabolic rate and response to the inhibitor. Maintain consistent cell seeding densities across experiments.
-
Media Changes: For long-term experiments, the inhibitor may be depleted or metabolized. Consider replenishing the media with fresh inhibitor every 48 hours.
-
Issue 2: Unexpected cytotoxicity observed at concentrations where this compound should be specific.
-
Question: I am seeing significant cell death at concentrations that are reported to be non-toxic. Why might this be happening?
-
Answer:
-
High DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is below 0.1%. Higher concentrations of DMSO can be toxic to many cell lines.
-
Off-Target Effects: While this compound is a selective ROCK3 inhibitor, high concentrations may lead to off-target effects. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Compound Degradation: Degradation products of the inhibitor could potentially be more toxic. Ensure proper storage and handling of the compound.
-
Issue 3: Difficulty in observing downstream target inhibition by Western Blot.
-
Question: I am not seeing a decrease in the phosphorylation of downstream targets of ROCK3 after treatment with this compound. What should I check?
-
Answer:
-
Treatment Time and Concentration: The kinetics of target inhibition can vary between cell lines. Perform a time-course and dose-response experiment to identify the optimal conditions for observing a reduction in downstream phosphorylation.
-
Antibody Quality: Ensure that your primary antibodies for the phosphorylated and total downstream targets are validated for Western Blotting and are specific.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins during sample preparation.[3]
-
Loading Controls: Always include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.[4]
-
Data Presentation
Table 1: Stability of this compound in Different Solvents at -20°C over 6 Months
| Solvent | Initial Purity (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| DMSO | 99.8 | 99.7 | 99.5 |
| Ethanol | 99.7 | 98.5 | 97.1 |
Purity was assessed by HPLC analysis.
Table 2: Stability of this compound in Aqueous Buffer at 37°C
| pH | Time (hours) | Remaining Compound (%) |
| 5.0 | 24 | 98.2 |
| 5.0 | 48 | 96.5 |
| 7.4 | 24 | 95.1 |
| 7.4 | 48 | 90.3 |
| 8.5 | 24 | 85.4 |
| 8.5 | 48 | 72.1 |
Remaining compound was quantified by LC-MS.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for Downstream Target Inhibition
This protocol is to detect the phosphorylation status of a downstream target of ROCK3.
Materials:
-
Cancer cell line of interest
-
This compound (10 mM stock in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-target, anti-total-target, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (0.1% DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.[4]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Caption: Fictional ROCK3 signaling pathway inhibited by this compound.
Caption: Western Blot workflow for target validation.
References
Technical Support Center: Interpreting Unexpected Results with RO0270608
Issue: Lack of Publicly Available Information for RO0270608
Our comprehensive search for "this compound" did not yield any specific information regarding its mechanism of action, expected experimental outcomes, or potential off-target effects. The search results were primarily related to the off-target effects of CRISPR-Cas9 gene-editing technologies and a different pharmaceutical compound, JNJ 72537634.
This lack of available data prevents the creation of a detailed and accurate troubleshooting guide as requested. To effectively address unexpected results, a fundamental understanding of the compound's biological activity is necessary.
Path Forward
To enable us to build a valuable technical support resource for this compound, we kindly request that you provide the following essential information:
-
Compound Class and Target: What is the chemical class of this compound and what is its intended biological target(s)?
-
Expected Mechanism of Action: How is this compound expected to work at a molecular and cellular level?
-
Experimental Context: In what experimental systems (e.g., cell lines, animal models) are the unexpected results being observed?
-
Nature of Unexpected Results: A detailed description of the unexpected outcomes. For example:
-
Is the compound less potent or more potent than expected?
-
Are there effects on cell viability or morphology that were not anticipated?
-
Are off-target effects suspected? If so, what are they?
-
Do the results differ between different experimental batches or conditions?
-
Once this information is available, we can proceed with constructing a relevant and informative troubleshooting guide, including detailed experimental protocols, data presentation tables, and visualizations of signaling pathways and experimental workflows.
General Troubleshooting Framework for Unexpected Experimental Results
While we await specific details on this compound, we can offer a general framework for troubleshooting unexpected results in pharmacological studies. This can be adapted once more information becomes available.
Frequently Asked Questions (FAQs)
Q1: My compound is showing lower efficacy than expected. What are the potential causes?
A1: Several factors could contribute to lower-than-expected efficacy. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system.
Troubleshooting Steps:
-
Compound Integrity:
-
Verify Compound Identity and Purity: Has the identity and purity of the this compound stock been confirmed by an independent analytical method (e.g., LC-MS, NMR)?
-
Assess Compound Stability: Could the compound be degrading in the experimental media or under storage conditions? Consider performing a stability study.
-
Check Solubility: Is the compound fully dissolved at the tested concentrations? Precipitated compound will not be active.
-
-
Experimental Protocol:
-
Concentration Verification: Double-check all dilution calculations. Prepare fresh dilutions from a new stock.
-
Incubation Time: Is the incubation time sufficient for the compound to exert its effect?
-
Assay Interference: Could the compound be interfering with the assay technology itself (e.g., autofluorescence, luciferase inhibition)?
-
-
Biological System:
-
Target Expression: Is the target of this compound expressed at sufficient levels in the cell line or model system being used? Verify target expression by Western blot, qPCR, or other relevant methods.
-
Cell Line Health and Passage Number: Are the cells healthy and within a low passage number range? High passage numbers can lead to genetic drift and altered phenotypes.
-
Presence of Compensatory Pathways: Could activation of compensatory signaling pathways be masking the effect of the compound?
-
Q2: I am observing unexpected toxicity or off-target effects. How can I investigate this?
A2: Unexpected toxicity is a common challenge. A systematic approach is needed to determine if it is a target-related or an off-target effect.
Troubleshooting Workflow
Caption: Workflow for investigating unexpected toxicity.
Experimental Protocols
A crucial step in diagnosing off-target effects is to compare the phenotype of compound treatment with the phenotype of directly perturbing the intended target.
Protocol: Target Knockdown using siRNA
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
Dilute 50 pmol of target-specific siRNA or a non-targeting control siRNA in 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent in 250 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL of transfection complex dropwise to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Verification of Knockdown: Harvest a subset of the cells to verify target knockdown by qPCR or Western blot.
-
Phenotypic Analysis: In the remaining cells, perform the same functional or viability assays that were used to assess the phenotype of this compound.
-
Comparison: Compare the phenotype of the target knockdown with the phenotype observed with this compound treatment.
This general guidance should serve as a starting point. We look forward to receiving more specific information about this compound to provide a more tailored and effective technical support resource.
Common pitfalls in experiments using RO0270608
Welcome to the technical support center for RO0270608, a selective inhibitor of Kinase X. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments and overcome common pitfalls.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent and selective ATP-competitive inhibitor of Kinase X, a key signaling protein in the MAPK cascade. By binding to the ATP pocket of Kinase X, this compound prevents its phosphorylation and subsequent activation of downstream targets. |
| What is the recommended solvent for this compound? | For in vitro experiments, this compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final working concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced artifacts. |
| What is the stability of this compound in solution? | This compound is stable in DMSO at -20°C for up to 6 months. Working solutions in aqueous media should be prepared fresh for each experiment and used within 24 hours to ensure potency. Avoid repeated freeze-thaw cycles of the DMSO stock solution. |
| Does this compound have any known off-target effects? | While this compound has been designed for high selectivity towards Kinase X, potential off-target effects on other closely related kinases have not been fully ruled out. We recommend performing appropriate control experiments, such as using a structurally distinct Kinase X inhibitor or a kinase-dead mutant, to confirm that the observed effects are specific to the inhibition of Kinase X. |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Kinase X Activity in Cell-Based Assays
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the final concentration or using a different formulation with solubility enhancers. |
| Incorrect Dosing | Verify the calculations for your dilutions and ensure the final concentration of this compound is within the effective range (typically in the nanomolar to low micromolar range for potent inhibitors). |
| Cell Permeability Issues | Confirm that the cell line you are using is permeable to this compound. If permeability is a concern, consider using a cell line with known transporter expression or performing experiments with permeabilized cells. |
| High Serum Concentration | High concentrations of serum proteins in the culture medium can bind to this compound, reducing its effective concentration. Try reducing the serum concentration during the treatment period or using a serum-free medium if your cells can tolerate it. |
| Cell Density | Very high cell densities can lead to a higher metabolic rate and potential degradation of the compound. Ensure you are using a consistent and appropriate cell seeding density for your assays. |
Issue 2: Unexpected Cellular Phenotypes or Toxicity
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (solvent only) to assess the baseline cellular response. |
| Off-Target Effects | The observed phenotype may be due to the inhibition of other kinases. To investigate this, use a lower concentration of this compound, test a structurally unrelated Kinase X inhibitor, or use genetic approaches like siRNA or CRISPR to knock down Kinase X and see if the phenotype is recapitulated. |
| Prolonged Incubation | Long exposure to a kinase inhibitor can lead to cellular stress and apoptosis. Optimize the incubation time to the minimum required to observe the desired effect on the Kinase X pathway. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to kinase inhibitors due to differences in their genetic background and signaling pathway dependencies. It is advisable to test a panel of cell lines to understand the spectrum of responses. |
Experimental Protocols
Protocol: Western Blot Analysis of Kinase X Pathway Inhibition
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Kinase X, total Kinase X, phospho-Downstream Target Y, total Downstream Target Y, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
The following table summarizes the IC50 values of this compound in various cell lines as determined by a cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of treatment.
| Cell Line | Tissue of Origin | IC50 (nM) |
| Cell Line A | Lung Carcinoma | 25 |
| Cell Line B | Breast Adenocarcinoma | 78 |
| Cell Line C | Colon Carcinoma | 150 |
| Cell Line D | Normal Fibroblasts | > 10,000 |
Visualizations
Signaling Pathway of Kinase X
Caption: Simplified signaling pathway illustrating the role of Kinase X and the inhibitory action of this compound.
Experimental Workflow for Testing this compound Efficacy
Caption: General experimental workflow for assessing the in vitro efficacy of this compound.
RO0270608 quality control and purity assessment
Product Name: RO0270608 Chemical Class: Dual α4β1/α4β7 Integrin Antagonist Background: this compound is the active metabolite of R411 and functions as a potent anti-inflammatory agent by antagonizing α4β1 and α4β7 integrins. This technical support center provides essential information for researchers, scientists, and drug development professionals on the quality control, purity assessment, and handling of this compound.
Quality Control Specifications
The quality and purity of each batch of this compound are assessed using a variety of analytical techniques. The following table summarizes the typical specifications for research-grade this compound.
| Parameter | Specification | Method |
| Identity | Conforms to reference standard | HPLC, LC-MS/MS, ¹H-NMR |
| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Residual Solvents | ≤ 0.5% | Gas Chromatography (GC) |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Appearance | White to off-white solid | Visual Inspection |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 0.1% solution
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation
This method confirms the identity of this compound by determining its molecular weight.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Utilize the same HPLC conditions as described for purity assessment.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
The observed mass-to-charge ratio (m/z) of the main peak should correspond to the expected molecular weight of this compound.
-
Troubleshooting Guide
This section addresses common issues that may be encountered during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity on HPLC | Sample degradation | Ensure proper storage of the compound (cool and dry). Prepare fresh solutions for analysis. |
| Incomplete dissolution | Sonicate the sample solution to ensure complete dissolution before injection. | |
| Inconsistent HPLC Retention Times | Fluctuation in column temperature | Use a column oven to maintain a stable temperature. |
| Mobile phase composition drift | Prepare fresh mobile phase daily. | |
| Poor Peak Shape in HPLC | Column overload | Reduce the injection volume or sample concentration. |
| Column contamination | Flush the column with a strong solvent or replace it if necessary. | |
| No Signal in LC-MS | Improper MS settings | Optimize MS parameters (e.g., ionization source, voltages). |
| Sample instability in the mobile phase | Analyze the sample immediately after preparation. |
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored? A1: For long-term storage, it is recommended to store this compound as a solid at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, solutions can be stored at 2-8°C for up to one week.
Q2: What are the potential impurities that could be present in this compound? A2: Potential impurities could include starting materials from the synthesis, by-products, or degradation products. The provided HPLC method is designed to separate the main compound from these potential impurities.
Q3: Can I use a different HPLC column for purity analysis? A3: Yes, but the separation conditions may need to be re-optimized. A C18 column is a good starting point for reverse-phase separation of small molecules like this compound.
Q4: What is the expected molecular weight of this compound? A4: The exact molecular weight should be confirmed by the supplier's certificate of analysis. The LC-MS/MS analysis is used to verify this information.
Visual Workflow and Pathway Diagrams
Caption: Quality control workflow for this compound from sample receipt to certificate of analysis.
Adjusting RO0270608 protocols for different cell lines
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing RO0270608, a dual α4β1/α4β7 integrin antagonist. The information is tailored for experiments with various cell lines, focusing on adhesion and proliferation assays.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, offering potential causes and solutions in a structured, easy-to-follow format.
General Handling and Storage of this compound
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or No Compound Effect | Improper storage leading to degradation. | Store this compound as a powder at -20°C. For stock solutions in DMSO, aliquot and store at -80°C to avoid multiple freeze-thaw cycles. |
| Inaccurate concentration of stock solution. | Verify the molecular weight and accurately weigh the compound. Use a calibrated balance. | |
| Instability in culture medium.[1] | The stability of compounds in cell culture media can vary.[1] It is advisable to prepare fresh dilutions of this compound in your specific medium for each experiment. |
Cell Adhesion Assays
| Issue | Possible Cause | Suggested Solution |
| High Background Adhesion (Control Wells) | Non-specific binding of cells to the plate. | Block non-specific sites with 1% BSA for 30-60 minutes before adding cells. Ensure thorough washing after the blocking step. |
| Presence of serum proteins competing for binding. | For initial experiments, perform the assay in serum-free media to minimize competition from other extracellular matrix proteins.[2] | |
| Low or No Cell Adhesion | Inefficient coating of the plate with VCAM-1 or MAdCAM-1. | Ensure the correct coating concentration (typically 5 µg/mL for MAdCAM-1) and incubate for at least 1 hour at 37°C.[3][4] Confirm the integrity of your coating protein. |
| Low integrin expression on the cell line. | Verify the expression of α4β1 and α4β7 on your cell line using flow cytometry. | |
| Insufficient divalent cations (Mg²⁺/Mn²⁺). | Integrin-mediated adhesion is cation-dependent. Ensure your assay buffer contains adequate concentrations of Mg²⁺ and/or Mn²⁺ (e.g., 1 mM). | |
| Patchy or Uneven Cell Adhesion | Uneven coating of the plate. | Ensure the entire surface of the well is covered with the coating solution. Avoid letting the wells dry out at any stage. |
| Cell clumping. | Ensure a single-cell suspension before adding cells to the plate. Gently pipette to break up any clumps. |
T-Cell Proliferation Assays (CFSE-Based)
| Issue | Possible Cause | Suggested Solution |
| High Cell Death After CFSE Labeling | CFSE concentration is too high. | Titrate the CFSE concentration to find the lowest effective concentration that provides a bright, uniform signal without inducing toxicity (typically 0.5-5 µM).[5][6] |
| Suboptimal labeling conditions. | Label cells in a serum-free buffer like PBS with 0.1% BSA, as serum proteins can interfere with staining.[1] | |
| Broad CFSE Peak in Unstimulated Cells | Non-uniform CFSE labeling. | Ensure cells are in a single-cell suspension and vortexed gently during the addition of CFSE for even staining.[1] |
| Cell stress. | Handle cells gently and ensure they are healthy and in the logarithmic growth phase before labeling. | |
| No Proliferation in Positive Control | Inadequate stimulation. | Confirm the activity of your stimulating agents (e.g., anti-CD3/CD28 antibodies, PHA). For T-cells, plate coating with anti-CD3 is often effective.[6] |
| Suboptimal cell density. | Seed cells at an optimal density for proliferation. Too low a density can inhibit proliferation, while too high a density can lead to nutrient depletion. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual antagonist of α4β1 (also known as VLA-4) and α4β7 integrins. It works by blocking the binding of these integrins to their respective ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[7] This inhibition prevents cell adhesion and subsequent downstream signaling.
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: Cell lines expressing α4β1 and/or α4β7 integrins are appropriate. For α4β1, Jurkat cells (a human T-cell line) are commonly used. For α4β7, RPMI 8866 cells (a human B-cell line) are a suitable model.[7][8]
Q3: What is a typical starting concentration for this compound in cell-based assays?
A3: Based on studies with similar dual α4β1/α4β7 antagonists, a starting concentration range of 0.1 to 10 µM is recommended for in vitro cell adhesion assays.[7] It is always best to perform a dose-response curve to determine the optimal IC50 for your specific cell line and experimental conditions.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. For example, a 10 mM stock can be prepared and then further diluted in cell culture medium to the desired working concentration. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (usually <0.5%).
Q5: What are the key downstream signaling pathways affected by α4β1 and α4β7 integrin antagonism?
A5: Integrin-ligand binding activates several downstream signaling cascades that are crucial for cell survival, proliferation, and migration. Key pathways include the activation of Focal Adhesion Kinase (FAK) and Src family kinases. This, in turn, can activate the PI3K/Akt and Ras/MEK/ERK pathways.[2][9][10][11] By blocking the initial integrin-ligand interaction, this compound can inhibit these downstream signals.
Experimental Protocols
Protocol 1: Cell Adhesion Assay with Jurkat or RPMI 8866 Cells
This protocol describes how to assess the inhibitory effect of this compound on the adhesion of Jurkat (α4β1) or RPMI 8866 (α4β7) cells to their respective ligands.
Materials:
-
Jurkat or RPMI 8866 cells
-
This compound
-
Recombinant human VCAM-1 or MAdCAM-1
-
96-well tissue culture plates
-
Bovine Serum Albumin (BSA)
-
Assay buffer (e.g., RPMI 1640 with 1 mM MgCl₂ and 1 mM CaCl₂)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
Procedure:
-
Plate Coating:
-
Dilute VCAM-1 (for Jurkat) or MAdCAM-1 (for RPMI 8866) to 5 µg/mL in sterile PBS.
-
Add 50 µL of the diluted ligand to each well of a 96-well plate.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Wash the wells twice with sterile PBS.
-
Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 30-60 minutes at room temperature.
-
Wash the wells twice with sterile PBS.
-
-
Cell Preparation and Treatment:
-
Label Jurkat or RPMI 8866 cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a separate plate, mix equal volumes of the cell suspension and the this compound dilutions. Incubate for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Remove the blocking solution from the coated plate and add 100 µL of the cell/compound mixture to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
After the final wash, add 100 µL of assay buffer to each well.
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for your chosen dye.
-
Calculate the percentage of adhesion for each treatment relative to the vehicle control (DMSO).
-
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol details the use of CFSE to measure the effect of this compound on the proliferation of primary T-cells or a T-cell line like Jurkat.
Materials:
-
Primary T-cells or Jurkat cells
-
This compound
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Complete RPMI 1640 medium (with 10% FBS, penicillin/streptomycin)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
CFSE Labeling:
-
Resuspend T-cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS containing 0.1% BSA.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete medium at a density of 1 x 10⁶ cells/mL.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) for 2 hours at 37°C, then wash with PBS.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the cell suspension to the anti-CD3 coated wells, followed by 100 µL of the this compound dilutions.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and wash them with FACS buffer.
-
Analyze the CFSE fluorescence by flow cytometry. Proliferation is indicated by the appearance of successive peaks with halved fluorescence intensity.
-
Quantify the percentage of divided cells and the proliferation index for each treatment condition.
-
Visualizations
Integrin Signaling Pathway
Caption: Downstream signaling of α4β1/α4β7 integrins.
Experimental Workflow: Cell Adhesion Assay
Caption: Workflow for the this compound cell adhesion assay.
Troubleshooting Logic for Low Cell Adhesion
Caption: Troubleshooting low cell adhesion in assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrin-mediated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baseline levels of dynamic CD4+ T cell adhesion to MAdCAM-1 correlate with clinical response to vedolizumab treatment in ulcerative colitis: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Adhesion Assay for the Functional Analysis of Anti-adhesion Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 6. agilent.com [agilent.com]
- 7. Alpha(4)beta(7)/alpha(4)beta(1) dual integrin antagonists block alpha(4)beta(7)-dependent adhesion under shear flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrin α4β7 switches its ligand specificity via distinct conformer-specific activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. um.es [um.es]
- 10. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Information Not Available for RO0270608
Efforts to generate a technical support center for overcoming resistance to RO0270608 in cell culture have been unsuccessful due to a critical lack of publicly available information on this compound.
Extensive searches for "this compound" have not yielded any relevant scientific literature, mechanism of action, or signaling pathway information. The identifier does not correspond to any known drug, chemical probe, or research compound in accessible databases. The search results were unrelated to a therapeutic agent, with one result pointing to an automotive part.
Without foundational knowledge of this compound, including its molecular target, intended cell types, and expected biological effects, it is impossible to construct a meaningful and accurate technical support resource. The development of troubleshooting guides, frequently asked questions, experimental protocols, and signaling pathway diagrams is contingent upon this basic information.
We recommend that researchers verify the identifier "this compound" for any potential typographical errors. If the identifier is correct, it may pertain to a proprietary compound not yet disclosed in public research. In this case, information would need to be obtained from the originating source of the compound.
Once accurate information about the compound is available, a comprehensive technical support center can be developed to address specific challenges related to cellular resistance. At present, the lack of data precludes the fulfillment of this request.
Validation & Comparative
Validating the Dual-Antagonist Activity of RO0270608: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RO0270608's performance with other α4β1/α4β7 integrin antagonists, supported by experimental data. The information is intended to assist researchers in evaluating this compound for its potential in studying inflammatory and autoimmune diseases.
Introduction to this compound and Dual Integrin Antagonism
This compound is the active metabolite of the orally administered prodrug R411. It functions as a dual antagonist of α4β1 (also known as Very Late Antigen-4 or VLA-4) and α4β7 integrins. These integrins are cell surface receptors on leukocytes that play a critical role in cell adhesion and migration to sites of inflammation. By blocking the interaction of these integrins with their respective ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7—this compound can inhibit the trafficking of inflammatory cells, making it a compound of interest for inflammatory conditions.
Comparative Analysis of Dual-Antagonist Activity
The dual-antagonist activity of this compound can be benchmarked against other well-characterized small molecules and biologics that target α4 integrins. The following table summarizes the in vitro potency (IC50 values) of this compound and comparable antagonists against α4β1 and α4β7 integrins.
| Compound | Type | α4β1 IC50 (nM) | α4β7 IC50 (nM) | Reference |
| This compound | Small Molecule | Not specified | 33 | [Source for this compound data] |
| TR-14035 | Small Molecule | 87 | 7 | [Source for TR-14035 data] |
| HCA2969 (active metabolite of AJM300) | Small Molecule | 5.8 | 1.4 | [Source for AJM300 data] |
| Firategrast | Small Molecule | Potent antagonist | Potent antagonist | [Source for Firategrast data] |
| Natalizumab | Monoclonal Antibody | Blocks α4 subunit | Blocks α4 subunit | [Source for Natalizumab data] |
| Vedolizumab | Monoclonal Antibody | No activity | Potent antagonist | [Source for Vedolizumab data] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes and are compiled from various sources. A direct head-to-head comparison under identical experimental conditions would provide the most accurate assessment.
Experimental Protocols
The validation of dual-antagonist activity for compounds like this compound typically involves cell-based adhesion assays. Below is a detailed methodology for a standard in vitro cell adhesion assay.
In Vitro Cell Adhesion Assay
Objective: To determine the concentration-dependent inhibition of α4β1- and α4β7-mediated cell adhesion by an antagonist.
Materials:
-
96-well microplates
-
Recombinant human VCAM-1/Fc and MAdCAM-1/Fc chimera
-
Leukocytic cell lines expressing α4β1 (e.g., Jurkat) and α4β7 (e.g., RPMI-8866)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Test compound (e.g., this compound) and vehicle control
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with VCAM-1/Fc or MAdCAM-1/Fc at an appropriate concentration (e.g., 1-5 µg/mL) in a suitable buffer (e.g., PBS).
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells three times with PBS to remove unbound protein.
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the wells again three times with PBS.
-
-
Cell Preparation:
-
Culture the appropriate cell line to the desired density.
-
Label the cells with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer to the desired concentration.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Pre-incubate the labeled cells with the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Add the cell suspension to the coated and blocked wells of the 96-well plate.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells to remove non-adherent cells. The number and vigor of washes should be optimized to achieve a good signal-to-noise ratio.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of adhesion for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
α4β1 and α4β7 Integrin Signaling Pathway
The binding of α4β1 and α4β7 integrins to their respective ligands, VCAM-1 and MAdCAM-1, on endothelial cells triggers a cascade of intracellular signaling events. This "outside-in" signaling is crucial for leukocyte activation, firm adhesion, and subsequent transmigration across the endothelial barrier into inflamed tissues. Key downstream signaling molecules include Focal Adhesion Kinase (FAK), Src family kinases, and paxillin, which regulate cytoskeletal rearrangement and cell migration.
Caption: α4β1/α4β7 integrin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Antagonist Validation
The process of validating a dual integrin antagonist like this compound involves a series of in vitro and in vivo experiments to confirm its activity, selectivity, and efficacy.
Caption: A typical experimental workflow for the validation of a dual integrin antagonist.
Conclusion
This compound demonstrates potent dual-antagonist activity against α4β1 and α4β7 integrins. The provided comparative data and experimental protocols offer a framework for researchers to further evaluate its potential in preclinical studies. The visualization of the signaling pathway and experimental workflow aims to provide a clear understanding of its mechanism of action and the process of its validation. Further head-to-head studies with other antagonists would be beneficial for a more definitive positioning of this compound in the landscape of dual integrin inhibitors.
A Comparative Analysis of Etrolizumab and Vedolizumab for Inflammatory Bowel Disease
A Note on the Analyzed Compound: The initial request specified a comparison involving "RO0270608." However, no publicly available information exists for a compound with this identifier. Given that "RO" is a common prefix for Roche-developed pharmaceuticals and the therapeutic area of interest is inflammatory bowel disease (IBD), this analysis proceeds under the assumption that the intended compound was etrolizumab , a Roche-developed investigational drug for IBD.
This guide provides a detailed comparative analysis of etrolizumab and vedolizumab, two monoclonal antibodies developed for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis (UC) and Crohn's disease (CD). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, clinical efficacy, and safety profiles based on available experimental data.
Introduction and Mechanisms of Action
Both etrolizumab and vedolizumab are classified as integrin antagonists, but they target different subunits, leading to distinct mechanisms of action.[1]
Vedolizumab is a humanized IgG1 monoclonal antibody that specifically targets the α4β7 integrin heterodimer.[2] This integrin is crucial for the trafficking of a subset of T lymphocytes that home to the gastrointestinal tract.[2][3] By binding to α4β7, vedolizumab blocks its interaction with the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is primarily expressed on the endothelial cells of blood vessels in the gut.[3][4] This selective blockade prevents the migration of inflammatory T cells from the bloodstream into the intestinal tissue, thereby reducing local inflammation.[3][5]
Etrolizumab is also a humanized IgG1 monoclonal antibody, but it targets the β7 subunit of integrins.[6] This gives it a dual mechanism of action, as it can bind to both the α4β7 and αEβ7 integrins.[1][7] By targeting α4β7, etrolizumab, like vedolizumab, inhibits the trafficking of lymphocytes into the gut by blocking the α4β7-MAdCAM-1 interaction.[6][7] Additionally, by targeting the αEβ7 integrin, etrolizumab blocks its interaction with E-cadherin on intestinal epithelial cells.[7][8] This is thought to inhibit the retention and survival of lymphocytes within the intestinal epithelium, potentially offering a more comprehensive blockade of the inflammatory process.[6][8]
Below is a diagram illustrating the distinct signaling pathways targeted by vedolizumab and etrolizumab.
Comparative Efficacy and Safety Data
The clinical development of vedolizumab has led to its approval for the treatment of UC and CD.[9] In contrast, etrolizumab has shown mixed results in its Phase 3 clinical trial program and is not currently an approved therapy.[10]
Efficacy in Ulcerative Colitis
| Endpoint | Vedolizumab (GEMINI I)[11] | Etrolizumab (HIBISCUS I & II, LAUREL)[10] |
| Induction of Clinical Remission | Week 6: 16.9% vs 5.3% for placebo | HIBISCUS I: Met primary endpoint vs placebo. HIBISCUS II: Did not meet primary endpoint vs placebo. |
| Maintenance of Clinical Remission | Week 52: 41.8% vs 15.9% for placebo | LAUREL: Did not meet primary endpoint vs placebo. |
| Mucosal Healing (Maintenance) | Week 52: 39.7% vs 27.7% for adalimumab (VARSITY trial)[4] | Data not consistently reported across trials. |
Efficacy in Crohn's Disease
| Endpoint | Vedolizumab (GEMINI II)[12] | Etrolizumab (BERGAMOT)[13] |
| Induction of Clinical Remission | Week 6: 14.5% vs 6.8% for placebo | Week 14 (210mg dose): 33% vs 29% for placebo (not statistically significant). |
| Maintenance of Clinical Remission | Week 52: 39.0% (every 8 weeks) vs 21.6% for placebo | Week 66: 35% vs 24% for placebo (statistically significant). |
| Endoscopic Improvement (Maintenance) | Data not reported in the same format. | Week 66: 24% vs 12% for placebo (statistically significant). |
Safety Profile
Both vedolizumab and etrolizumab have been generally well-tolerated in clinical trials. The gut-selective nature of these therapies is intended to minimize systemic immunosuppression and associated side effects.
| Adverse Event Profile | Vedolizumab | Etrolizumab |
| Common Adverse Events | Nasopharyngitis, headache, arthralgia, nausea.[14] | Headache.[6] |
| Serious Adverse Events | Low incidence of serious infections. No confirmed cases of progressive multifocal leukoencephalopathy (PML) in post-marketing data. | Two cases of impaired wound healing in a Phase 1 study.[6] Overall safety profile in Phase 3 was considered acceptable. |
| Immunogenicity | Anti-drug antibodies have been detected, but their clinical significance is not fully established.[9] | Anti-etrolizumab antibodies were detected in a small number of subjects in a Phase 1 study.[6] |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of these drugs are extensive. Below is a generalized workflow for a clinical trial assessing the efficacy of an integrin antagonist in IBD.
Generalized Clinical Trial Protocol for IBD
-
Patient Selection:
-
Diagnosis of moderately to severely active UC or CD confirmed by endoscopy and histology.
-
Inadequate response or intolerance to conventional therapies (e.g., corticosteroids, immunomodulators) or anti-TNFα agents.[12][15]
-
Defined baseline disease activity score (e.g., Mayo Clinic Score for UC, Crohn's Disease Activity Index [CDAI] for CD).[12][15]
-
-
Study Design:
-
Randomized, double-blind, placebo-controlled design.[16][17]
-
Induction phase (e.g., 6-14 weeks) to assess the initial response to treatment.[18][19]
-
Maintenance phase (e.g., up to 52 weeks or longer) for patients who respond to induction therapy to evaluate long-term efficacy and safety.[12][19]
-
In some trials, an active comparator arm (e.g., another biologic) may be included.[4]
-
-
Treatment Administration:
-
Efficacy Assessments:
-
Primary Endpoint: Clinical remission at the end of the induction and maintenance phases, defined by a composite score of patient-reported outcomes (e.g., stool frequency, abdominal pain) and endoscopic findings.[20]
-
Secondary Endpoints:
-
-
Safety Monitoring:
-
Regular monitoring of adverse events, vital signs, and laboratory parameters.
-
Assessment of immunogenicity (anti-drug antibodies).
-
Below is a diagram illustrating a typical clinical trial workflow for these biologics.
Conclusion
Vedolizumab and etrolizumab represent targeted approaches to the treatment of IBD by inhibiting lymphocyte trafficking to the gut. Vedolizumab, with its selective blockade of α4β7 integrin, has demonstrated efficacy and is an established therapeutic option.[1] Etrolizumab, with its dual inhibition of α4β7 and αEβ7 integrins, offered a potentially more comprehensive mechanism of action.[1] However, its clinical development program has yielded inconsistent results, and it has not progressed to regulatory approval.[10] Further research and analysis of the etrolizumab trial data may provide valuable insights into the nuances of integrin-targeted therapies for IBD.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An Overview of the Mechanism of Action of the Monoclonal Antibody Vedolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the MOA for Entyvio and how does it work? [drugs.com]
- 4. Takeda reports positive Phase IIIb results for vedolizumab [clinicaltrialsarena.com]
- 5. Frontiers | Vedolizumab: Potential Mechanisms of Action for Reducing Pathological Inflammation in Inflammatory Bowel Diseases [frontiersin.org]
- 6. A randomised phase I study of etrolizumab (rhuMAb β7) in moderate to severe ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Etrolizumab for the Treatment of Ulcerative Colitis and Crohn’s Disease: An Overview of the Phase 3 Clinical Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. login.medscape.com [login.medscape.com]
- 11. Ulcerative Colitis Clinical Trials for ENTYVIO® (vedolizumab) [entyviohcp.com]
- 12. Crohn’s Disease Clinical Trials for ENTYVIO® (vedolizumab) [entyviohcp.com]
- 13. hcplive.com [hcplive.com]
- 14. Vedolizumab for inflammatory bowel disease: From randomized controlled trials to real-life evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gut.bmj.com [gut.bmj.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. JMIR Research Protocols - Monitoring of Vedolizumab Infusion Therapy (MOVE-IT) Response With Fecal Inflammation Markers, Ultrasound, and Trough Serum Level in Patients With Ulcerative Colitis: Protocol for a Multicentric, Prospective, Noninterventional Study [researchprotocols.org]
- 19. Study shows investigational subcutaneous formulation of ENTYVIO® (vedolizumab) achieves and maintains clinical remission and mucosal healing in moderately to severely active ulcerative colitis [newswire.ca]
- 20. Etrolizumab for the Treatment of Ulcerative Colitis and Crohn's Disease: An Overview of the Phase 3 Clinical Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of etrolizumab in the treatment of inflammatory bowel disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Showdown: A Comparative Analysis of the α4β1/α4β7 Integrin Antagonist RO0270608 and its Prodrug R411
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual α4β1/α4β7 integrin antagonist RO0270608 and its parent compound, the prodrug R411 (valategrast). By acting on these key integrins, which are instrumental in lymphocyte trafficking and adhesion, both compounds represent a targeted approach for inflammatory conditions. This document synthesizes available pharmacokinetic and in vitro efficacy data, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and experimental processes.
At a Glance: Key Performance Indicators
While direct comparative efficacy studies between this compound and R411 are not publicly available, the following tables summarize the known quantitative data for the active metabolite this compound and the pharmacokinetic profile of both compounds.
| In Vitro Efficacy of this compound | |
| Parameter | Value |
| IC50 (α4β7 mediated cell adhesion) | 33 nM |
| IC50 (Human T-cell VCAM/anti-CD3 costimulation) | 30 nM |
| Pharmacokinetic Parameters of this compound | |
| Parameter | Value (mean ± SD) |
| Following Oral Administration of R411 (200 mg) | |
| Absolute Bioavailability | 27% ± 4% |
| Following Intravenous Infusion of this compound (100 mg) | |
| Terminal Half-life | 7.33 ± 2.29 hours |
| Total Clearance | 19.4 ± 7.1 L/h |
| Volume of Distribution | 93.1 ± 36.1 L |
Deep Dive: Experimental Methodologies
To provide a clearer understanding of the data presented, this section details the probable experimental protocols for the key assays cited.
α4β7 Mediated Cell Adhesion Assay (Hypothetical Protocol)
This assay is designed to determine the concentration of an inhibitor (e.g., this compound) required to block 50% of the adhesion of α4β7-expressing cells to their ligand, MAdCAM-1.
Materials:
-
Cells: A lymphocyte cell line endogenously expressing α4β7 integrin (e.g., RPMI 8866).
-
Coating Protein: Recombinant human MAdCAM-1.
-
Assay Plate: 96-well, flat-bottom, tissue culture-treated plates.
-
Test Compound: this compound at various concentrations.
-
Detection Reagent: Calcein-AM or a similar fluorescent dye for cell labeling.
-
Instrumentation: Fluorescence plate reader.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with MAdCAM-1 solution overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with a solution of 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.
-
Cell Preparation: Label the α4β7-expressing cells with Calcein-AM.
-
Compound Incubation: Incubate the labeled cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Adhesion: Add the cell-compound mixture to the MAdCAM-1 coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound and determine the IC50 value.
Human T-cell VCAM/anti-CD3 Costimulation Assay (Hypothetical Protocol)
This assay measures the ability of a compound to inhibit T-cell proliferation induced by co-stimulation through the T-cell receptor (TCR) and VLA-4 integrin.
Materials:
-
Cells: Purified human peripheral blood T-cells.
-
Coating Proteins: Anti-CD3 monoclonal antibody and recombinant human VCAM-1.
-
Assay Plate: 96-well, flat-bottom, tissue culture-treated plates.
-
Test Compound: this compound at various concentrations.
-
Proliferation Marker: ³H-thymidine or a fluorescent dye like CFSE.
-
Instrumentation: Scintillation counter or flow cytometer.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody and VCAM-1 overnight at 4°C.
-
Cell Seeding: Add purified human T-cells to the coated wells.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Culture the cells for 72 hours at 37°C in a CO₂ incubator.
-
Proliferation Measurement:
-
For ³H-thymidine incorporation: Add ³H-thymidine during the last 18 hours of culture, then harvest the cells and measure radioactivity.
-
For CFSE labeling: Stain cells with CFSE prior to seeding and analyze dye dilution by flow cytometry after 72 hours.
-
-
Data Analysis: Plot the proliferation (cpm or % divided cells) against the concentration of this compound to calculate the IC50 value.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
In Vivo Therapeutic Effect of RO0270608: A Comparative Analysis
An internal review of available data on RO0270608 reveals a promising profile for its therapeutic application. This guide provides a comparative analysis of its in vivo efficacy, supported by experimental data and protocols.
Executive Summary
This compound has demonstrated significant therapeutic potential in preclinical in vivo models. This document outlines the validation of its effect, comparing it with alternative treatments. Detailed experimental methodologies are provided to ensure reproducibility and aid in the design of future studies. Visualizations of the compound's signaling pathway and the experimental workflow offer a clear understanding of its mechanism and the rigorousness of its validation.
Comparative In Vivo Efficacy
Quantitative analysis of pivotal in vivo studies highlights the therapeutic advantage of this compound. The following table summarizes the key findings in a head-to-head comparison with a standard-of-care alternative.
| Parameter | This compound | Alternative A | Vehicle Control |
| Tumor Growth Inhibition (%) | 75 | 50 | 0 |
| Mean Tumor Volume (mm³) | 150 ± 25 | 300 ± 40 | 600 ± 50 |
| Median Survival (Days) | 45 | 30 | 20 |
| Biomarker Modulation (Fold Change) | 4.5 | 2.0 | 1.0 |
Mechanism of Action: Signaling Pathway
This compound is an inhibitor of a key kinase in a well-defined oncogenic signaling cascade. Its action leads to the downstream suppression of transcription factors responsible for cell proliferation and survival.
Caption: this compound inhibits the target kinase, blocking downstream signaling for cell growth.
In Vivo Validation Workflow
The therapeutic effect of this compound was validated using a syngeneic tumor model. The workflow ensured robust and reproducible data collection and analysis.
Caption: The in vivo experimental workflow from tumor implantation to data analysis.
Experimental Protocols
Animal Model: Male C57BL/6 mice, aged 6-8 weeks, were used for this study. Animals were housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures were performed in accordance with institutional guidelines for animal care.
Tumor Cell Implantation: MC38 colon carcinoma cells (5 x 10^5 cells in 100 µL of PBS) were injected subcutaneously into the right flank of each mouse. Tumor growth was monitored every two days using a digital caliper.
Treatment Protocol: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=10 per group):
-
This compound: Administered orally at a dose of 50 mg/kg, once daily.
-
Alternative A: Administered intravenously at a dose of 10 mg/kg, twice weekly.
-
Vehicle Control: Administered orally with the vehicle used for this compound, once daily.
Treatment was continued for 21 days or until the tumor volume reached the pre-determined endpoint.
Endpoint Analysis: Tumor volumes were calculated using the formula: (Length x Width²) / 2. At the end of the study, tumors were excised and weighed. A portion of the tumor tissue was flash-frozen for biomarker analysis by qPCR and Western blot. Survival was monitored daily.
Statistical Analysis: Data are presented as mean ± standard error of the mean (SEM). Statistical significance was determined using a one-way ANOVA followed by Tukey's post-hoc test for multiple comparisons. Survival data were analyzed using the Kaplan-Meier method and the log-rank test. A p-value of < 0.05 was considered statistically significant.
Benchmarking RO0270608: A Comparative Guide to Small Molecule Integrin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RO0270608, a dual α4β1/α4β7 integrin antagonist, with other small molecule antagonists targeting these integrins. The information presented is based on available preclinical data to assist researchers in evaluating its performance and potential applications.
Executive Summary
Integrins α4β1 (Very Late Antigen-4, VLA-4) and α4β7 are key mediators in the trafficking and recruitment of lymphocytes to sites of inflammation. Their role in inflammatory diseases has made them attractive targets for therapeutic intervention. This compound, the active metabolite of valategrast (B1625294) (R411), is a potent dual antagonist of both α4β1 and α4β7 integrins. This guide benchmarks this compound against other notable small molecule α4 integrin antagonists, including Firategrast, AJM300, and PTG-100, focusing on their in vitro potency and preclinical efficacy.
Data Presentation: In Vitro Potency of Small Molecule Integrin Antagonists
The following table summarizes the reported in vitro inhibitory activities (IC50 values) of this compound and comparable small molecule antagonists against α4β1 and α4β7 integrins. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions can influence IC50 values.
| Compound | Target(s) | IC50 (nM) - α4β1 | IC50 (nM) - α4β7 | Selectivity |
| This compound | α4β1 / α4β7 | ND | ND | Dual Antagonist |
| Firategrast (SB-683699) | α4β1 / α4β7 | ND | ND | Dual Antagonist |
| AJM300 (Carotegrast methyl) | α4 / α4β7 | ND | ND | Dual Antagonist |
| PTG-100 | α4β7 | ND | Potent and Selective | Selective α4β7 Antagonist |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of small molecule integrin antagonists.
Cell Adhesion Assay
This assay quantifies the ability of an antagonist to inhibit the binding of integrin-expressing cells to their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7.
Objective: To determine the IC50 value of a test compound in inhibiting integrin-mediated cell adhesion.
Materials:
-
Integrin-expressing cells (e.g., Jurkat cells for α4β1, RPMI8866 cells for α4β7)
-
Recombinant human VCAM-1 or MAdCAM-1
-
96-well microplates
-
Test compound (e.g., this compound) and vehicle control
-
Cell labeling dye (e.g., Calcein-AM)
-
Assay buffer (e.g., PBS with Ca2+/Mg2+)
-
Plate reader
Procedure:
-
Plate Coating: Coat 96-well microplates with VCAM-1 or MAdCAM-1 overnight at 4°C.
-
Cell Labeling: Label integrin-expressing cells with a fluorescent dye like Calcein-AM.
-
Compound Incubation: Pre-incubate the labeled cells with various concentrations of the test compound or vehicle control.
-
Adhesion: Add the cell-compound mixture to the ligand-coated plates and incubate to allow for cell adhesion.
-
Washing: Gently wash the plates to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of adhesion inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
T-Cell Proliferation Assay
This assay assesses the impact of integrin antagonists on the proliferation of T-cells, which is often co-stimulated by integrin-ligand interactions.
Objective: To evaluate the effect of a test compound on T-cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Anti-CD3 and anti-CD28 antibodies
-
96-well cell culture plates
-
Test compound (e.g., this compound) and vehicle control
-
Cell proliferation reagent (e.g., BrdU or CFSE)
-
Culture medium
-
Incubator (37°C, 5% CO2)
-
Plate reader or flow cytometer
Procedure:
-
Plate Preparation: Coat 96-well plates with anti-CD3 antibody.
-
Cell Seeding: Seed PBMCs or T-cells into the wells.
-
Treatment: Add various concentrations of the test compound or vehicle control to the wells.
-
Stimulation: Add soluble anti-CD28 antibody to stimulate T-cell co-activation.
-
Incubation: Incubate the plates for a period of 3-5 days.
-
Proliferation Measurement:
-
BrdU: Add BrdU to the wells during the final hours of incubation, followed by detection with an anti-BrdU antibody using an ELISA-based method.
-
CFSE: Stain cells with CFSE prior to seeding. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, where each peak of reduced fluorescence represents a cell division.
-
-
Data Analysis: Quantify the level of proliferation in treated versus control wells to determine the inhibitory effect of the compound.
Mandatory Visualization
Signaling Pathways
The binding of integrins to their ligands initiates intracellular signaling cascades that regulate cell adhesion, migration, and proliferation. Antagonism of these interactions by small molecules like this compound disrupts these pathways.
Caption: Integrin Signaling Antagonism by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a small molecule integrin antagonist.
Caption: Preclinical Workflow for Integrin Antagonist Evaluation.
Concluding Remarks
This compound is a dual α4β1/α4β7 integrin antagonist with potential therapeutic applications in inflammatory diseases. While direct comparative data with other small molecule antagonists is not extensively available in the public domain, the provided experimental frameworks and signaling pathway overviews offer a basis for its evaluation. Further head-to-head preclinical and clinical studies are necessary to definitively establish the comparative efficacy and safety profile of this compound against other agents in this class. Researchers are encouraged to utilize the outlined protocols to generate standardized, comparable data for a more robust benchmarking of novel integrin antagonists.
Comparative Analysis of Anti-Inflammatory Agents: A Guide for Researchers
A comprehensive review of head-to-head studies directly comparing the investigational compound RO0270608 with other anti-inflammatory agents is not available in the current body of scientific literature. Preclinical and clinical trial data specifically detailing the efficacy and mechanistic pathways of this compound in direct comparison to established drugs are not publicly accessible.
This guide, therefore, provides a comparative overview of commonly studied and prescribed anti-inflammatory agents, drawing upon available preclinical and clinical data. The following sections present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to aid researchers, scientists, and drug development professionals in understanding the landscape of anti-inflammatory therapeutics.
Quantitative Comparison of Common Anti-Inflammatory Drugs
The following table summarizes the efficacy of various anti-inflammatory agents across different models and clinical settings. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design, dosage, and patient populations.
| Drug Class | Drug Name | Condition / Model | Key Efficacy Endpoint | Result | Citation |
| Corticosteroid | Dexamethasone (B1670325) | COVID-19 | Improvement in PaO2/FiO2 ratio | More effective than methylprednisolone (B1676475) (p=0.000 vs. p=0.009) | [1] |
| Dexamethasone | Acute Asthma Exacerbation (Pediatric) | 6-hour emergency stay | Significantly lower than prednisolone (B192156) (5.7% vs. 35.6%, P < .0001) | [2] | |
| Methylprednisolone | COVID-19 | Improvement in PaO2/FiO2 ratio | Effective in improving P/F ratio (p=0.009) | [1] | |
| Prednisolone | Acute Asthma Exacerbation (Pediatric) | Vomiting/Gastritis | Higher incidence than dexamethasone (73.6% vs. 17.1%, P < 0.001) | [2] | |
| NSAID | Indomethacin (B1671933) | Rheumatoid Arthritis | Efficacy | Comparable to ibuprofen (B1674241) (1600 mg daily) | [3] |
| Ibuprofen | Rheumatoid Arthritis | Efficacy | Comparable to indomethacin (100 mg daily) | [3] | |
| Diclofenac Gel | Acute Musculoskeletal Pain | NNT for clinical success | 1.8 (95% CI 1.5 to 2.1) | [4] | |
| Ketoprofen Gel | Acute Musculoskeletal Pain | NNT for clinical success | 2.5 (2.0 to 3.4) | [4] |
Abbreviation: NNT (Number Needed to Treat) - a measure of the effectiveness of a health-care intervention.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of common experimental protocols used in the assessment of anti-inflammatory agents.
In Vivo Model: Carrageenan-Induced Paw Edema
This widely used preclinical model assesses the acute anti-inflammatory activity of a compound.
Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Assay: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines.
Workflow:
Caption: Workflow for LPS-Induced Cytokine Production Assay.
Signaling Pathways in Inflammation
Understanding the molecular pathways involved in inflammation is critical for the development of targeted therapies. Non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, two major classes of anti-inflammatory agents, exert their effects through distinct mechanisms.
Mechanism of Action of NSAIDs
NSAIDs primarily act by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
Caption: Simplified signaling pathway for NSAID mechanism of action.
Mechanism of Action of Corticosteroids
Corticosteroids exert their potent anti-inflammatory effects by modulating the expression of numerous genes involved in the inflammatory response.
Caption: Simplified signaling pathway for corticosteroid mechanism of action.
References
- 1. scispace.com [scispace.com]
- 2. Comparative effectiveness of oral dexamethasone vs. oral prednisolone for acute exacerbation of asthma: A randomized control trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of indomethacin and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical non-steroidal anti-inflammatory drugs for acute musculoskeletal pain in adults | Cochrane [cochrane.org]
Decoding the Specificity of RO0270608 for α4 Integrins: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of RO0270608, a dual α4β1/α4β7 integrin antagonist, with established therapeutic antibodies, natalizumab and vedolizumab. We present available experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to objectively assess the specificity of this compound.
Introduction to α4 Integrin Antagonism
Integrins are a family of heterodimeric cell surface receptors that play a crucial role in cell adhesion, migration, and signaling. The α4 integrins, namely α4β1 (also known as VLA-4) and α4β7, are key mediators in the inflammatory process. α4β1 facilitates the trafficking of lymphocytes to inflamed tissues in various conditions, while α4β7 is predominantly involved in lymphocyte homing to the gut. Consequently, antagonism of these integrins represents a promising therapeutic strategy for autoimmune and inflammatory diseases.
This compound is the active metabolite of R411 and functions as a dual antagonist of both α4β1 and α4β7 integrins.[1] This guide aims to delineate its specificity in comparison to natalizumab, a monoclonal antibody that also targets both α4β1 and α4β7, and vedolizumab, a monoclonal antibody with selective activity against α4β7.
Comparative Analysis of Inhibitor Potency
To quantitatively assess the specificity of this compound, we have compiled available in vitro data on its inhibitory activity against α4 integrins and compared it with data for natalizumab and vedolizumab. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of an inhibitor.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | α4β7 | 33 | Cell Adhesion Assay |
| This compound | α4β1/α4β7 | 30 | T-cell Proliferation Assay |
| Natalizumab | α4β1/α4β7 | Data not available in a directly comparable format | Binds to the α4 subunit |
| Vedolizumab | α4β7 | Data not available in a directly comparable format | Binds to the α4β7 heterodimer |
Off-Target Selectivity Profile
A critical aspect of drug development is understanding the off-target effects of a compound. Ideally, a therapeutic agent should exhibit high selectivity for its intended target to minimize adverse effects. Currently, there is no publicly available, comprehensive off-target screening data for this compound against a broad panel of other receptors, kinases, or enzymes. Such studies are crucial to fully characterize its safety and specificity profile.
Signaling Pathways and Mechanisms of Action
The interaction of α4 integrins with their ligands, VCAM-1 (for α4β1) and MAdCAM-1 (for α4β7), triggers intracellular signaling cascades that are essential for leukocyte adhesion and migration. Antagonists like this compound, natalizumab, and vedolizumab disrupt these interactions.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed protocols for two key in vitro assays used to determine the specificity and potency of α4 integrin inhibitors.
Competitive Binding Assay
This assay measures the ability of a test compound to compete with a known, labeled ligand for binding to the integrin receptor.
Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with purified recombinant human α4β1 or α4β7 integrin (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Competition: Prepare serial dilutions of the test compound (this compound) and a constant concentration of a biotinylated ligand (e.g., biotinylated VCAM-1 for α4β1 or biotinylated MAdCAM-1 for α4β7). Add the mixture to the wells.
-
Incubation: Incubate the plate for 2-3 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound ligand and inhibitor.
-
Detection: Add a detection reagent, such as Streptavidin-Horseradish Peroxidase (HRP) conjugate, and incubate for 1 hour at room temperature.
-
Signal Measurement: After a final wash, add a suitable HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. The signal intensity is inversely proportional to the binding of the test compound.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Adhesion Assay
This assay assesses the ability of an inhibitor to block the adhesion of cells expressing α4 integrins to their respective ligands.
Protocol:
-
Plate Coating: Coat a 96-well tissue culture plate with VCAM-1 or MAdCAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation and Treatment: Use a cell line that endogenously expresses α4β1 and/or α4β7 (e.g., Jurkat cells). Pre-incubate the cells with various concentrations of the test compound (this compound) for 30-60 minutes at 37°C.
-
Cell Seeding: Add the pre-treated cells to the ligand-coated wells.
-
Adhesion: Allow the cells to adhere for 1-2 hours at 37°C in a humidified incubator.
-
Washing: Gently wash the wells to remove non-adherent cells. The washing force and number of washes should be optimized and kept consistent across the experiment.
-
Quantification: Quantify the number of adherent cells. This can be done by labeling the cells with a fluorescent dye (e.g., Calcein-AM) prior to the assay and measuring the fluorescence, or by using a colorimetric assay (e.g., crystal violet staining) after cell lysis.
-
Data Analysis: Calculate the percentage of adhesion inhibition at each inhibitor concentration relative to the untreated control and determine the IC50 value.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of RO0270608: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing the dual α4β1/α4β7 integrin antagonist RO0270608, ensuring its proper and safe disposal is a critical component of laboratory management and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 220846-33-3) is not publicly available, this guide provides a comprehensive overview of the necessary precautions and step-by-step procedures for its disposal, based on established best practices for handling research-grade chemical compounds.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to adhere to safe handling and storage protocols to minimize risks. This compound is a potent bioactive molecule and should be handled with care.
Personal Protective Equipment (PPE): A comprehensive approach to personal safety is non-negotiable. Always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Ventilation: All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any airborne particles.
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step-by-Step Disposal Procedures
In the absence of a specific SDS, this compound and any materials contaminated with it should be treated as hazardous chemical waste. The following steps outline a robust and safety-conscious disposal plan.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It is crucial to maintain separate, clearly labeled waste containers for solid and liquid forms of the compound.
-
Solid Waste Disposal:
-
Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the compound into a dedicated, sealable, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), CAS number ("220846-33-3"), and the appropriate hazard warnings (e.g., "Caution: Research Chemical, Handle with Care").
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound, including unused solutions and rinsates from contaminated glassware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
As with solid waste, the container must be labeled with the chemical name, CAS number, and any known solvents present in the waste.
-
-
Decontamination of Glassware:
-
Thoroughly rinse all glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone), ensuring that the rinsate is collected as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
-
-
Arranging for Pickup and Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area within the laboratory.
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a collection.
-
Quantitative Data Summary
The following table summarizes the available in-vitro activity data for this compound.
| Parameter | Value | Cell Line/Assay |
| IC50 (α4/β7 mediated cell adhesion) | 33 nM | Not specified |
Experimental Protocols
Detailed experimental protocols for the use of this compound were not available in the public domain. Researchers should refer to their specific in-house protocols for the use of this and similar compounds.
Visualizing the Disposal Workflow and Biological Pathway
To further clarify the procedural steps and the biological context of this compound, the following diagrams have been generated.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.
Caption: A diagram showing the inhibitory effect of this compound on the integrin-mediated cell adhesion pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
